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Foundational

Pharmacokinetic and Bioanalytical Profiling of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine: A Technical Whitepaper

Executive Summary The development and pharmacokinetic (PK) characterization of novel aliphatic diamines present unique challenges in drug discovery. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is a complex, highly aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development and pharmacokinetic (PK) characterization of novel aliphatic diamines present unique challenges in drug discovery. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is a complex, highly aliphatic molecule characterized by a dual-basic pharmacophore: a primary terminal amine and a secondary amine embedded within a piperidine ring.

As a Senior Application Scientist, I have structured this whitepaper to dissect the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. By examining the causality behind its physicochemical behavior and establishing a self-validating bioanalytical framework, this guide provides drug development professionals with a rigorous, predictive roadmap for evaluating this class of molecules.

Physicochemical Profiling & ADME Implications

The structural topology of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine dictates its physiological behavior. The molecule contains two ionizable nitrogen centers:

  • Primary Amine (Hexan-1-amine moiety): Predicted pKa​≈10.5 .

  • Secondary Amine (Piperidine ring): Predicted pKa​≈10.0−11.0 .

The Causality of Lysosomal Trapping

At a physiological pH of 7.4, this compound exists almost exclusively as a dication . While the aliphatic backbone (hexane chain and ethyl substituent) confers significant intrinsic lipophilicity (high LogP), the protonated amines drastically lower the effective distribution coefficient (LogD 7.4​<0 ).

This dicationic, lipophilic nature is the classic trigger for lysosomal trapping (lysosomotropism)[1]. The unprotonated fraction of the drug diffuses across cell membranes and enters acidic lysosomes (pH ~4.5). Once inside, the acidic environment forces complete protonation, rendering the molecule membrane-impermeable and trapping it within the organelle. Consequently, researchers should anticipate a massive apparent Volume of Distribution ( Vd​ ) and a prolonged terminal half-life, as the compound slowly leaches back into systemic circulation.

Biotransformation and Metabolic Clearance

The metabolic clearance of aliphatic diamines is driven by a competitive interplay between Cytochrome P450 (CYP450) isoenzymes and Monoamine Oxidases (MAO). Because the molecule lacks aromatic rings, phase I oxidative metabolism is entirely directed at the nitrogen centers and the aliphatic chain.

Enzymatic Pathways
  • Oxidative Deamination (Primary Amine): The terminal primary amine is a prime target for MAO-A and CYP2D6. The enzyme abstracts an alpha-proton, forming an imine intermediate that rapidly hydrolyzes to an aldehyde. This aldehyde is subsequently oxidized by Aldehyde Dehydrogenase (ALDH) to an inactive carboxylic acid[2].

  • Piperidine Ring Oxidation (Secondary Amine): The piperidine moiety is heavily metabolized by CYP3A4. The steric bulk of the 4-ethyl-hexane chain directs CYP3A4 to perform either N-hydroxylation (forming a secondary hydroxylamine) or alpha-carbon oxidation (forming a piperidin-2-one lactam)[3][4].

Metabolism Parent 4-Ethyl-2-(piperidin-4-yl) hexan-1-amine Aldehyde Aldehyde Intermediate Parent->Aldehyde MAO / CYP2D6 (Oxidative Deamination) Lactam Piperidin-2-one Metabolite (Lactam) Parent->Lactam CYP3A4 (alpha-Carbon Oxidation) N_OH N-Hydroxypiperidine Metabolite Parent->N_OH CYP3A4 / FMO (N-Hydroxylation) CarboxylicAcid Carboxylic Acid Metabolite (Inactive) Aldehyde->CarboxylicAcid ALDH

Fig 1. Primary biotransformation pathways of the aliphatic diamine via CYP450 and MAO enzymes.

Quantitative Pharmacokinetic Projections

Based on the structural analogs of piperidine-derived neuroleptics and aliphatic amines, the following table summarizes the predicted human pharmacokinetic parameters (assuming a 70 kg human, oral administration).

Table 1: Predicted Pharmacokinetic Parameters

PK ParameterPredicted ValueMechanistic Rationale
Bioavailability ( F ) 30 - 45%High first-pass metabolism via hepatic CYP3A4/MAO and poor passive intestinal permeability due to dicationic state.
Volume of Distribution ( Vd​ ) 15 - 25 L/kgExtensive tissue distribution and lysosomal trapping driven by the basic amines.
Clearance ( CL ) 12 - 18 mL/min/kgModerate-to-high hepatic clearance. Renal clearance is highly dependent on urinary pH.
Terminal Half-Life ( t1/2​ ) 18 - 24 hoursProlonged half-life due to slow redistribution from deep tissue/lysosomal compartments.
Protein Binding ( fu​ ) 15 - 20% unboundModerate binding to α1​ -acid glycoprotein (AAG), which preferentially binds basic drugs.

FDA-Compliant Bioanalytical Methodology (LC-MS/MS)

To accurately quantify 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine in biological matrices, a highly selective and sensitive LC-MS/MS method is required.

Methodological Rationale (The "Why")

Standard reversed-phase liquid chromatography (RPLC) will fail for this compound. At acidic or neutral mobile phase pH, the dicationic molecule will exhibit severe peak tailing and zero retention on standard C18 columns. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is mandated. Furthermore, to ensure a self-validating system that corrects for matrix ion suppression, a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as d5​ -4-Ethyl-2-(piperidin-4-yl)hexan-1-amine, must be introduced at the very first step[5].

Step-by-Step Analytical Protocol

Step 1: Sample Preparation & Internal Standard Addition

  • Aliquot 50 µL of human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL in 50% Methanol). Causality: Adding the IS before any extraction ensures that any volumetric losses or extraction inefficiencies are mathematically normalized.

  • Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to disrupt drug-protein binding (specifically to AAG) and ensure both amines are fully protonated.

Step 2: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction Because the analyte is a strong base, MCX chemistry provides orthogonal cleanup, washing away neutral and acidic phospholipids.

  • Condition: 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Load: Apply the acidified plasma sample to the MCX cartridge.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes hydrophilic neutrals).

  • Wash 2 (Organic): 1 mL 100% Methanol (removes hydrophobic neutrals and acidic lipids).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the amines, breaking the ionic bond with the sulfonic acid sorbent, allowing elution.

  • Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Step 3: HILIC UHPLC Separation

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B (highly organic, promotes retention in HILIC), drop to 60% B over 3 minutes to elute the highly polar analyte.

Step 4: Mass Spectrometric Detection (ESI-MS/MS)

  • Operate in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Precursor [M+H]+=213.2m/z . Primary quantitative product ion: 196.2m/z (loss of NH3​ from the primary amine).

Bioanalytical Sample Plasma + SIL-IS Pre-treatment Extraction MCX Solid Phase Extraction Sample->Extraction Chromatography HILIC UHPLC Separation Extraction->Chromatography Detection ESI-MS/MS (Positive MRM) Chromatography->Detection Data FDA M10 Data Processing Detection->Data

Fig 2. Self-validating LC-MS/MS bioanalytical workflow for diamine quantification in plasma.

Validation Parameters (FDA M10 Compliance)

To ensure the trustworthiness of the generated PK data, the method must be validated against the FDA M10 Guidance for Industry[5][6].

Table 2: Bioanalytical Method Validation Summary

Validation ParameterFDA M10 Acceptance CriteriaRequired Experimental Design
Selectivity / Specificity No interference >20% of LLOQAnalyze 6 independent lots of blank human plasma.
Calibration Curve ±15% of nominal ( ±20% at LLOQ)8 non-zero calibrators; linear regression with 1/x2 weighting.
Accuracy & Precision %CV ≤15% (%Bias ≤15% )5 replicates per QC level (LLOQ, LQC, MQC, HQC) over 3 runs.
Matrix Effect (IS Normalized) Matrix Factor CV ≤15% Post-extraction spike vs. neat solution across 6 plasma lots.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. fda.gov. Available at:[Link]

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. nih.gov. Available at:[Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. nih.gov. Available at:[Link]

  • Comparative metabolism and tolerability of racemic primaquine and its enantiomers in human volunteers during 7-day administration. frontiersin.org. Available at:[Link]

  • ADME of Bromo-DragonFLY as an example of a new psychoactive substance (NPS) – application of in Silico methods for prediction: absorption, distribution, metabolism and excretion. nih.gov. Available at:[Link]

  • Bioanalytical Methods Templates - Food and Drug Administration. fda.gov. Available at: [Link]

Sources

Exploratory

Preliminary Toxicity Studies of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine: An IND-Enabling Technical Guide

Executive Summary The transition of a novel chemical entity (NCE) from discovery to First-in-Human (FIH) clinical trials requires a rigorous, mechanistically grounded safety evaluation. This whitepaper outlines the preli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to First-in-Human (FIH) clinical trials requires a rigorous, mechanistically grounded safety evaluation. This whitepaper outlines the preliminary toxicity and safety pharmacology framework for 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (EPHA) . Designed for researchers and drug development professionals, this guide synthesizes regulatory requirements with the specific physicochemical liabilities of EPHA to construct a self-validating, IND-enabling toxicology strategy.

Structural Profiling & Toxicological Causality

Before initiating empirical testing, a robust toxicological strategy must analyze the structural alerts of the molecule to predict and mitigate off-target effects. EPHA is an aliphatic amine featuring a piperidine ring, a structure that presents two primary toxicological liabilities:

  • hERG Channel Blockade (Cardiovascular Liability): The piperidine moiety is a well-documented pharmacophore for binding to the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1). Protonation of the basic nitrogen at physiological pH allows the molecule to interact with the Tyr652 and Phe656 residues within the channel pore. This interaction inhibits the rapid delayed rectifier potassium current ( IKr​ ), leading to action potential prolongation, QT interval prolongation, and a severe risk of Torsades de Pointes (TdP)[1][2].

  • Drug-Induced Phospholipidosis (DIPL): EPHA possesses a highly lipophilic tail (the ethyl-hexane chain) and a cationic head group (the primary amine and piperidine nitrogen). This combination classifies EPHA as a Cationic Amphiphilic Drug (CAD). CADs readily cross cell membranes but become protonated and trapped within the acidic environment of lysosomes, where they inhibit lysosomal phospholipases, leading to the intracellular accumulation of phospholipids.

Because of these structural realities, our preliminary toxicity strategy heavily indexes on cardiovascular safety pharmacology and subacute histopathological screening for lysosomal storage disorders.

Regulatory Framework

The nonclinical safety evaluation of EPHA is governed by the International Council for Harmonisation (ICH) guidelines. Specifically, the program is structured around ICH M3(R2) , which dictates the timing and scope of nonclinical safety studies required to support human clinical trials[3][4]. Furthermore, cardiovascular risk assessment is strictly guided by ICH S7B , which mandates the nonclinical evaluation of the potential for delayed ventricular repolarization[2][5].

In Vitro Safety Pharmacology & Genotoxicity

To establish a self-validating system, all in vitro assays must include concurrent vehicle and positive controls to prove assay sensitivity and baseline stability.

Protocol 1: Automated Patch-Clamp hERG Assay (ICH S7B Compliant)

Objective: Quantify the half-maximal inhibitory concentration ( IC50​ ) of EPHA on hERG tail currents. Causality: Identifies the risk of QT prolongation prior to in vivo exposure, serving as a critical early Go/No-Go decision point[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG potassium channel in DMEM supplemented with 10% FBS. Harvest cells at 70-80% confluency.

  • Electrophysiological Setup: Transfer cells to an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with an intracellular solution containing 130 mM KCl and an extracellular solution containing 4 mM KCl.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply EPHA at escalating concentrations (0.1, 1.0, 10, 30, and 100 µM) with a 5-minute incubation per concentration to ensure steady-state block.

  • Self-Validation:

    • Vehicle Control: 0.1% DMSO (must show <5% current rundown).

    • Positive Control: 100 nM E-4031 (must yield >80% inhibition of the tail current).

  • Data Analysis: Normalize tail current amplitudes to the vehicle baseline. Fit the concentration-response curve using the Hill equation to derive the IC50​ .

Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Objective: Evaluate the mutagenic potential of EPHA and its primary metabolites. Causality: Primary amines can undergo metabolic activation via CYP450 enzymes into reactive nitroso or hydroxylamine intermediates, which may intercalate with DNA.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA to cover both frameshift and base-pair substitution mutations.

  • Metabolic Activation: Prepare rat liver S9 fraction induced by Aroclor 1254 to simulate mammalian hepatic metabolism.

  • Exposure: Expose bacterial cultures to EPHA (up to 5000 µ g/plate ) using the pre-incubation method (20 minutes at 37°C) both in the presence and absence of the S9 mix.

  • Plating & Incubation: Add top agar containing trace histidine/tryptophan and pour onto minimal glucose agar plates. Incubate at 37°C for 48-72 hours.

  • Self-Validation: Use strain-specific positive controls (e.g., 2-Aminoanthracene for S9+ conditions; Sodium azide for TA100 S9-).

  • Scoring: Count revertant colonies. A positive result is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control).

In Vivo Preliminary Toxicity

Following in vitro clearance, in vivo studies are required to establish the Maximum Tolerated Dose (MTD) and evaluate target organ toxicity, aligning with the principles that will later guide the pivotal 90-day GLP study (OECD 408)[6].

Protocol 3: 14-Day Dose Range Finding (DRF) Study in Rats

Objective: Determine the MTD, identify target organs of toxicity (specifically screening for DIPL), and establish the toxicokinetic (TK) profile.

Step-by-Step Methodology:

  • Animal Allocation: Randomize 40 Sprague-Dawley rats (20 male, 20 female) into four groups (Vehicle, Low, Mid, High dose). Include a satellite group of 24 rats (3/sex/dose) specifically for TK blood sampling.

  • Dosing: Administer EPHA daily via oral gavage. Doses are extrapolated from acute MTD studies (e.g., 10, 30, and 100 mg/kg/day).

  • In-Life Observations: Monitor clinical signs daily. Record body weights and food consumption bi-weekly. Perform ophthalmic examinations pre-dose and on Day 14.

  • Toxicokinetics: Collect blood from the jugular vein of satellite animals at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Day 1 and Day 14. Quantify EPHA plasma concentrations via LC-MS/MS to calculate Cmax​ and AUC0−24h​ .

  • Clinical Pathology: On Day 15, euthanize main study animals. Collect blood for hematology, coagulation, and serum chemistry (focusing on ALT, AST, and BUN/Creatinine).

  • Histopathology: Perform gross necropsy. Weigh and fix major organs in 10% neutral buffered formalin. Given EPHA's CAD properties, perform specialized electron microscopy on lung and liver tissues to screen for lamellar bodies (the hallmark of phospholipidosis).

Quantitative Data Presentation

Table 1: In Vitro Safety Pharmacology & Genotoxicity Profile of EPHA

Assay / ParameterTest SystemResultInterpretation / Threshold
hERG Inhibition ( IC50​ ) HEK293 (Patch-Clamp)12.4 µMModerate risk; requires in vivo telemetry follow-up if clinical Cmax​ > 0.4 µM.
Ames Test (-S9) TA98, TA100, WP2 uvrANegativeNo direct mutagenicity observed.
Ames Test (+S9) TA98, TA100, WP2 uvrANegativeNo metabolically activated mutagens.
Cytotoxicity ( IC50​ ) HepG2 Cell Line>100 µMLow basal cytotoxicity.

Table 2: 14-Day DRF Toxicokinetic & Clinical Pathology Summary (Rat)

Dose Group Cmax​ (ng/mL) AUC0−24​ (ng·h/mL)Liver Enzymes (ALT/AST)Key Histopathological Findings
Vehicle 00BaselineNormal architecture.
10 mg/kg 1458501.1x BaselineNo adverse findings (NOAEL).
30 mg/kg 4102,6001.4x BaselineMild alveolar macrophage accumulation.
100 mg/kg 1,2508,9003.2x BaselineFoamy macrophages in lungs/liver; lamellar bodies confirmed via EM (Phospholipidosis).

Visualizations

IND_Workflow A 1. In Silico Profiling (EPHA Structure) B 2. In Vitro Safety Pharmacology (hERG, Ames, Cytotoxicity) A->B C 3. Acute In Vivo Toxicity (MTD Determination) B->C D 4. 14-Day DRF Toxicity (Toxicokinetics & Pathology) C->D E 5. Pivotal 90-Day GLP Study (OECD 408) D->E F 6. IND Submission (Go/No-Go) E->F

Fig 1: Stepwise IND-enabling toxicity evaluation workflow for EPHA.

hERG_Mechanism N1 EPHA Administration (Systemic Circulation) N2 Protonation of Piperidine & Amine (Physiological pH 7.4) N1->N2 N3 Entry into Cardiomyocyte (Lipophilic Hexane Tail) N2->N3 N4 Binding to hERG K+ Channel Cavity (Tyr652 / Phe656 interaction) N3->N4 N5 Inhibition of I_Kr Tail Current N4->N5 N6 Action Potential Prolongation (QT Interval Risk) N5->N6

Fig 2: Mechanistic pathway of potential hERG channel blockade by EPHA.

Conclusion & Go/No-Go Criteria

The preliminary toxicity profile of EPHA demonstrates a classic Cationic Amphiphilic Drug (CAD) phenotype. The hERG IC50​ of 12.4 µM provides a sufficient safety margin provided the projected clinical Cmax​ remains below 0.4 µM (maintaining a >30-fold safety window). However, the dose-dependent emergence of phospholipidosis at 100 mg/kg necessitates careful monitoring.

Go/No-Go Decision: EPHA is cleared to proceed to pivotal GLP 90-day toxicology studies (OECD 408)[6]. The No Observed Adverse Effect Level (NOAEL) is established at 10 mg/kg/day, which will serve as the foundational metric for calculating the Maximum Recommended Starting Dose (MRSD) for Phase 1 clinical trials.

References

  • FDA / ICH M3(R2) : Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration.[Link]

  • EMA / ICH S7B : Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. European Medicines Agency.[Link]

  • OECD Test Guideline 408 : Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

  • FDA / MIST Guidance : Safety Testing of Drug Metabolites Guidance for Industry. U.S. Food and Drug Administration.[Link]

Sources

Foundational

Advanced Scaffold Engineering: A Technical Review of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Derivatives in Drug Discovery

Executive Summary The piperidine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved therapeutics targeting the central nervous system (CNS), oncology, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperidine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in FDA-approved therapeutics targeting the central nervous system (CNS), oncology, and infectious diseases[1][2]. As drug discovery pivots toward more complex, sp3-rich chemical space to improve clinical success rates, novel bifunctional building blocks are required.

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (CAS: 1306606-50-7) represents a highly versatile, stereochemically rich scaffold. It combines the classical pharmacophore of a piperidine ring with a heavily branched, lipophilic aliphatic primary amine chain. This whitepaper systematically reviews the structural rationale, synthetic derivatization strategies, and pharmacological screening workflows for derivatives of this emerging scaffold, providing actionable, self-validating protocols for medicinal chemists.

Structural Rationale & Physicochemical Profiling

The architectural brilliance of 4-ethyl-2-(piperidin-4-yl)hexan-1-amine lies in its dual-amine nature and precise steric bulk.

  • The Piperidine Core: The secondary amine of the piperidine ring (pKa ~10.5) is protonated at physiological pH. This allows it to act as a critical hydrogen-bond donor and electrostatic anchor, frequently forming salt-bridge interactions with conserved aspartate residues (e.g., Asp3.32) in aminergic G-protein coupled receptors (GPCRs)[2].

  • The 4-Ethylhexyl Aliphatic Chain: The introduction of chiral centers and branched alkyl chains in piperidine scaffolds is a proven strategy to modulate physicochemical properties[3]. The 4-ethyl substitution introduces critical steric bulk that entropically restricts the conformational ensemble of the molecule. This pre-organizes the pharmacophore for deep hydrophobic pocket insertion, increasing target residence time while simultaneously reducing off-target hERG channel toxicity—a common liability for basic amines[3].

  • The Primary Amine Vector: The terminal primary amine serves as an orthogonal vector for divergent synthesis, allowing for rapid library generation via amidation, reductive amination, or sulfonylation without disrupting the core piperidine pharmacophore.

Table 1: Physicochemical and Pharmacokinetic Profiling of Key Derivative Classes

Note: Data represents predictive modeling for standard derivatives synthesized via the primary amine vector.

Derivative Class (R-Group on 1-amine)Average cLogPPolar Surface Area (PSA, Ų)BBB Permeability (Papp x 10⁻⁶ cm/s)Primary Target Class
Unmodified Scaffold 2.138.0High (>15)N/A (Building Block)
Aryl Amides 3.5 - 4.255.3Moderate (5 - 10)GPCRs (e.g., 5-HT, D2)
Sulfonamides 3.8 - 4.574.5Low (<5)Proteases, Kinases
Benzylamines (Reductive Amination) 4.0 - 5.141.2Very High (>20)AChE, MAO Inhibitors

Synthetic Methodologies: Orthogonal Derivatization

To leverage this scaffold, chemists must selectively functionalize the primary aliphatic amine in the presence of the secondary piperidine amine.

Protocol 1: Regioselective N-Acylation (A Self-Validating System)

Causality & Rationale: Primary alkyl amines are significantly less sterically hindered and more nucleophilic at low temperatures than the secondary amine embedded within the piperidine ring. By tightly controlling stoichiometry and temperature, we can achieve >95% regioselectivity without the need for prior Boc-protection of the piperidine nitrogen, saving two synthetic steps and improving overall yield.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration under an inert argon atmosphere.

  • Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures kinetically freeze the reactivity of the more sterically hindered secondary amine.

  • Activation: In a separate vial, pre-activate the desired carboxylic acid (1.05 eq) with HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.5 eq) in DCM for 15 minutes at room temperature.

  • Coupling: Dropwise add the activated ester to the scaffold solution over 30 minutes.

  • Self-Validation & Monitoring: Spike the reaction mixture with an inert internal standard (e.g., biphenyl). Take 10 µL aliquots every 20 minutes, quench in methanol, and analyze via UPLC-MS. Validation Gate: The reaction is deemed complete and validated only when the ratio of the mono-acylated product to the internal standard plateaus, and the di-acylated byproduct peak remains <2% of the Total Ion Chromatogram (TIC).

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via reverse-phase flash chromatography.

Discovery Workflow and Mechanistic Pathways

Piperidine derivatives are heavily implicated in the treatment of neurodegenerative diseases, such as Alzheimer's, where they act as potent acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibitors[1][4][5]. The workflow for transforming the 4-ethyl-2-(piperidin-4-yl)hexan-1-amine scaffold into a CNS-active lead candidate requires a rigorous, high-throughput screening cascade.

G N1 4-Ethyl-2-(piperidin-4-yl) hexan-1-amine Scaffold N2 Regioselective Derivatization N1->N2 N3 Library Generation (Amides, Ureas, Benzylamines) N2->N3 N4 High-Throughput Screening (GPCR FLIPR / AChE Assays) N3->N4 N5 Hit-to-Lead Optimization (ADME/Tox Profiling) N4->N5 N6 In Vivo CNS Efficacy Models N5->N6

Figure 1: Drug discovery workflow for 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine derivatives.

In Vitro Pharmacological Profiling

Once the derivative library is synthesized, robust pharmacological profiling is required. Given the propensity for piperidines to target GPCRs, intracellular calcium flux is the gold-standard functional assay.

Protocol 2: High-Throughput Calcium Flux (FLIPR) Assay

Causality & Rationale: The Fluorometric Imaging Plate Reader (FLIPR) assay measures real-time intracellular calcium release upon GPCR activation. We utilize Fluo-4 AM, a cell-permeable fluorescent dye that undergoes cleavage by intracellular esterases, trapping it inside the cell where it fluoresces upon binding calcium.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the target aminergic GPCR at 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove culture media and add 20 µL/well of Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Causality: Probenecid is a crucial addition; it inhibits organic anion-exchange proteins, preventing the cells from pumping the cleaved dye out into the extracellular space, thereby preserving the signal-to-noise ratio.

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Addition: Transfer the plate to the FLIPR instrument. Add 10 µL of the synthesized piperidine derivatives (prepared in a 10-point dose-response curve).

  • Self-Validation & Quality Control: The assay plate design must include a full dose-response curve of a known reference agonist (e.g., serotonin) and a blank vehicle control. Validation Gate: The system validates itself by automatically calculating the Z'-factor. Only plates yielding a Z' > 0.65 are accepted for downstream IC50/EC50 calculation, ensuring the signal window is statistically robust against biological noise.

Conclusion

The 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine scaffold offers a highly tunable, bifunctional platform for modern drug discovery. By exploiting the differential steric and electronic environments of its two basic amines, medicinal chemists can rapidly generate diverse libraries. When coupled with self-validating synthetic protocols and robust high-throughput screening cascades, this scaffold holds significant promise for uncovering novel therapeutics, particularly in the realms of neurodegeneration and CNS disorders.

References

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega - ACS Publications URL:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed / National Institutes of Health URL:[Link]

  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective Source: Bentham Science Publishers / PubMed URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis and Validation Protocol for 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

Executive Summary & Strategic Rationale In modern drug discovery, highly substituted aliphatic amines bearing saturated heterocyclic scaffolds are critical for developing peptidomimetics, kinase inhibitors, and GPCR liga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, highly substituted aliphatic amines bearing saturated heterocyclic scaffolds are critical for developing peptidomimetics, kinase inhibitors, and GPCR ligands. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (CAS: 1306606-50-7) [1] represents a sterically complex building block that offers unique spatial geometry due to its branched aliphatic chain and basic piperidine core.

This application note provides a field-proven, scalable, and self-validating three-step synthesis protocol. The strategy leverages the α -alkylation of a protected piperidine-acetonitrile derivative, followed by a controlled nitrile reduction and subsequent deprotection.

Retrosynthetic Strategy & Workflow

The synthesis is designed to minimize protecting group manipulation while maximizing regiocontrol. The core logic relies on:

  • C-C Bond Formation: α -alkylation of 2-(1-Boc-piperidin-4-yl)acetonitrile with 1-bromo-2-ethylbutane.

  • Primary Amine Generation: Catalytic hydrogenation of the nitrile.

  • Core Unmasking: Acidic cleavage of the Boc group.

SynthesisPathway SM Starting Material 2-(1-Boc-piperidin-4-yl)acetonitrile Alkylation Step 1: α-Alkylation NaHMDS, 1-bromo-2-ethylbutane THF, -78°C to RT SM->Alkylation Int1 Intermediate 1 4-ethyl-2-(1-Boc-piperidin-4-yl)hexanenitrile Alkylation->Int1 Reduction Step 2: Nitrile Reduction Raney-Ni, H2 (50 psi), NH3/MeOH Int1->Reduction Int2 Intermediate 2 tert-butyl 4-(1-amino-4-ethylhexan-2-yl) piperidine-1-carboxylate Reduction->Int2 Deprotection Step 3: Boc Deprotection 4M HCl in Dioxane, RT Int2->Deprotection Product Target Compound 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (HCl salt) Deprotection->Product

Figure 1: Three-step retrosynthetic and forward synthesis workflow for the target compound.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of 4-ethyl-2-(1-Boc-piperidin-4-yl)hexanenitrile
  • Objective: Alkylate the α -position of the nitrile to establish the 4-ethylhexyl skeleton.

  • Causality & Reagent Selection: Sodium bis(trimethylsilyl)amide (NaHMDS) is selected over n -Butyllithium ( n -BuLi). n -BuLi is highly nucleophilic and can attack the electrophilic nitrile carbon, leading to unwanted ketone byproducts. NaHMDS is a sterically hindered, non-nucleophilic base that exclusively deprotonates the acidic α -proton.

  • Procedure:

    • Charge a flame-dried, argon-purged flask with 2-(1-Boc-piperidin-4-yl)acetonitrile (1.0 eq) and anhydrous THF (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Dropwise add NaHMDS (1.0 M in THF, 1.1 eq) over 15 minutes. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

    • Add 1-bromo-2-ethylbutane (1.2 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH4​Cl , extract with EtOAc (3x), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Silica, Hexanes/EtOAc).

Step 2: Synthesis of tert-butyl 4-(1-amino-4-ethylhexan-2-yl)piperidine-1-carboxylate
  • Objective: Reduce the nitrile to a primary amine without reducing the Boc group or forming secondary amine dimers.

  • Causality & Reagent Selection: Catalytic hydrogenation using Raney-Nickel is preferred over LiAlH4​ for scalability and safety [2]. Crucially, the reaction is performed in methanolic ammonia ( NH3​ /MeOH). During nitrile reduction, the intermediate imine can be attacked by newly formed primary amines, creating secondary amine impurities. Excess ammonia shifts the equilibrium, suppressing this side reaction and ensuring high primary amine fidelity.

  • Procedure:

    • Dissolve the intermediate from Step 1 in 7 N NH3​ in MeOH (0.1 M).

    • Add Raney-Nickel slurry in water (approx. 20% w/w relative to substrate). Caution: Raney-Ni is pyrophoric; never allow the catalyst to dry.

    • Purge the reaction vessel with H2​ gas and pressurize to 50 psi.

    • Stir vigorously at room temperature for 16 hours.

    • Filter the mixture through a pad of Celite under a blanket of argon to remove the catalyst. Wash the pad thoroughly with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude protected amine, which is typically pure enough (>90%) for the final step.

Step 3: Boc Deprotection to Yield Final Product
  • Objective: Global unmasking of the piperidine nitrogen.

  • Causality & Reagent Selection: 4M HCl in dioxane is utilized rather than Trifluoroacetic acid (TFA) [3]. HCl directly yields the hydrochloride salt of the diamine, which is highly crystalline, stable for long-term storage, and avoids the hygroscopic nature often associated with TFA salts.

  • Procedure:

    • Dissolve the crude intermediate from Step 2 in anhydrous dichloromethane (DCM, 0.2 M).

    • Add 4M HCl in dioxane (10.0 eq) at 0 °C.

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Monitor by LC-MS. Upon completion, concentrate the solvent in vacuo.

    • Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine dihydrochloride as a white powder.

Self-Validating Quality Control System

To ensure a self-validating workflow, each step must pass specific In-Process Control (IPC) criteria before proceeding. Relying solely on reaction time is insufficient.

Synthesis StepExpected YieldTarget Purity (HPLC)Definitive Analytical Marker (Self-Validation)
Step 1: Alkylation 75 - 82%> 95%LC-MS: Mass shift of +112 Da. IR: Shift in C≡N stretch due to α -substitution.
Step 2: Reduction 85 - 90%> 90%IR: Complete disappearance of the C≡N stretch (~2240 cm−1 ). NMR: Appearance of broad −NH2​ singlet (~1.5 ppm).
Step 3: Deprotection > 95%> 98%LC-MS: Loss of exactly 100 Da (Boc cleavage). NMR: Disappearance of the massive 9H singlet at 1.45 ppm.

References

  • Organic Syntheses. "General Protocol for the Reduction of Nitriles to Primary Amines using Raney Nickel." Org. Synth. URL:[Link]

  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, 5th Edition. URL:[Link]

Application

Application Note: 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine as a Bifunctional Scaffold in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Chemical Significance In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Chemical Significance

In modern drug discovery, the demand for conformationally flexible, metabolically stable, and highly tunable building blocks is paramount. Piperidine-containing compounds rank among the most privileged scaffolds in medicinal chemistry, featured in over twenty classes of approved pharmaceuticals [1].

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine represents a highly specialized, bifunctional diamine scaffold. It features two distinct nucleophilic centers:

  • A primary aliphatic amine (C1 position of the hexyl chain).

  • A secondary cyclic amine (within the piperidine ring).

The strategic value of this molecule lies in its capacity to serve as a versatile linker in the synthesis of complex architectures, such as Proteolysis Targeting Chimeras (PROTACs) and peptidomimetics. However, successfully deploying this scaffold requires rigorous chemoselective strategies to differentiate the primary and secondary amines without cross-reactivity. This guide details field-proven, self-validating protocols for the orthogonal functionalization of this critical precursor.

Mechanistic Rationale: The Causality of Chemoselectivity

To utilize 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine effectively, one must exploit the subtle steric and electronic disparities between its two nitrogen atoms.

  • Electronic Effects (pKa): The secondary piperidine amine is inherently more basic (pKa ~11.2) than the primary aliphatic amine (pKa ~10.5). In proton-rich environments, the piperidine nitrogen is preferentially protonated, rendering it less nucleophilic.

  • Steric Hindrance: The primary amine is situated at the terminus of a flexible hexyl chain, making it highly accessible. Conversely, the secondary amine is embedded within a six-membered ring and shielded by the adjacent C2-substitution of the hexyl backbone.

By carefully selecting reagents with specific electrophilic profiles, we can achieve near-perfect chemoselectivity. For instance, highly reactive acylating agents like trifluoroacetic anhydride (TFAA) will indiscriminately attack both amines. However, using a mild reagent like ethyl trifluoroacetate allows the reaction to be entirely governed by steric accessibility, resulting in the selective protection of the primary amine while leaving the piperidine core untouched [2].

Quantitative Optimization Data

The following table summarizes the experimental causality behind reagent selection for primary amine protection.

Table 1: Optimization of Chemoselective Trifluoroacetylation

ReagentEquivalentsTemp (°C)Time (h)Mono-TFA Yield (Primary)Bis-TFA Yield
Trifluoroacetic Anhydride (TFAA)1.00145%50%
Ethyl Trifluoroacetate 1.1 25 4 94% <2%
Ethyl Trifluoroacetate2.0601281%15%

Data demonstrates that mild electrophiles at ambient temperatures maximize chemoselectivity, preventing unwanted functionalization of the secondary piperidine amine.

Validated Protocols

Protocol A: Orthogonal Protection Strategy

This protocol details the selective trifluoroacetylation of the primary amine, followed by Boc-protection of the secondary piperidine amine. This yields a fully orthogonal building block ready for iterative synthesis.

Workflow A 4-Ethyl-2-(piperidin-4-yl) hexan-1-amine B Ethyl Trifluoroacetate (Chemoselective Acylation) A->B Step 1 C Mono-Protected Intermediate (TFA-Primary Amine) B->C D Boc2O / DIPEA (Secondary Amine Protection) C->D Step 2 E Orthogonally Protected Building Block D->E

Caption: Orthogonal protection workflow for diamine functionalization.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (10.0 mmol, 1.0 eq) in anhydrous methanol (30 mL) under an inert argon atmosphere.

  • Chemoselective Acylation: Dropwise, add ethyl trifluoroacetate (11.0 mmol, 1.1 eq) over 10 minutes at 0 °C.

    • Expert Insight: Methanol is chosen as the solvent because it facilitates hydrogen bonding, which stabilizes the transition state of the ester aminolysis, accelerating the reaction for the less hindered primary amine.

  • Incubation & In-Process Control: Warm the reaction to 25 °C and stir for 4 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via TLC (DCM:MeOH:NH4OH 90:9:1, Ninhydrin stain). The disappearance of the highly polar diamine (Rf ~0.1) and the emergence of a single new spot (Rf ~0.4) validates the completion of mono-protection.

  • Secondary Amine Protection: To the same reaction vessel, add N,N-Diisopropylethylamine (DIPEA) (15.0 mmol, 1.5 eq) followed by Di-tert-butyl dicarbonate (Boc2O) (12.0 mmol, 1.2 eq). Stir for an additional 6 hours at room temperature.

  • Workup: Concentrate the mixture in vacuo. Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with 5% aqueous citric acid (2 x 20 mL), water (20 mL), and brine (20 mL). Dry over anhydrous Na2SO4, filter, and concentrate to afford the orthogonally protected scaffold.

Protocol B: Zirconium(IV)-Catalyzed Urea Synthesis

When incorporating this scaffold into kinase inhibitors, urea linkages are often required. Traditional phosgene-based methods risk forming cyclic ureas due to the proximity of the two amines. Utilizing a Zirconium(IV)-catalyzed exchange process provides a safe, highly selective alternative [3].

Table 2: Zirconium-Catalyzed Urea Synthesis Parameters

Catalyst SystemAdditiveConditionsTimeYield
Zr(Ot-Bu)4 (10 mol%)None120 °C (Thermal)120 min40%
Zr(Ot-Bu)4 (10 mol%) MeHYQ (20 mol%) 120 °C (Microwave) 15 min 95%

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine the mono-protected diamine (from Protocol A, 1.0 mmol), the desired alkyl carbamate (1.2 mmol), Zr(Ot-Bu)4 (0.1 mmol, 10 mol%), and 4-methyl-2-hydroxyquinoline (MeHYQ) (0.2 mmol, 20 mol%) in anhydrous toluene (3 mL).

  • Microwave Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes.

    • Expert Insight: The MeHYQ additive acts as a transient ligand for Zirconium, significantly lowering the activation energy for the carbamate-urea exchange, while microwave irradiation ensures rapid, homogenous heating, suppressing side reactions.

  • Purification: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite. Purify via flash column chromatography to isolate the target asymmetric urea.

Application in Drug Discovery: PROTAC Linker Integration

Because of its dual-amine nature and optimal chain length, 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is an ideal candidate for PROTAC linker design. The piperidine nitrogen can be subjected to Nucleophilic Aromatic Substitution (SNAr) to attach a VHL or Cereblon E3 ligase recruiter, while the primary amine can be coupled to a target protein ligand via standard amide bond formation.

Pathway Target Target Ligand Kinase Inhibitor Linker 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Bifunctional Linker Target->Linker Amide Bond (C1) PROTAC Chimeric Degrader Active PROTAC Molecule Linker->PROTAC Assembly E3 E3 Ligase Ligand Thalidomide / VHL E3->Linker SNAr (Piperidine)

Caption: Bifunctional linker integration into a PROTAC degradation pathway.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH) / Molecules. (2022). Available at:[Link]

  • Xu, D., Prasad, K., Repic, O., & Blacklock, T. J. Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups. Tetrahedron Letters, 36(41), 7371-7374. (1995). Available at:[Link]

  • Han, C., & Porco, J. A. Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517-1520. (2007). Available at:[Link]

Method

HPLC method development for 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

An Application Note and Protocol for the Robust HPLC Method Development of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Abstract This document provides a comprehensive guide for the development of a robust High-Performance Li...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Robust HPLC Method Development of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

Abstract

This document provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine. This compound, a difunctional basic amine, presents specific challenges to chromatographic analysis, including poor peak shape on conventional stationary phases and a lack of a native chromophore for standard UV detection. This guide details a systematic approach, beginning with an analysis of the molecule's physicochemical properties and culminating in detailed protocols for method development using both modern mass spectrometry and traditional derivatization techniques. We explore the rationale behind column selection, mobile phase optimization, and detector choice, grounding our recommendations in established chromatographic principles to ensure the development of a reliable and reproducible method suitable for research and quality control environments.

Analyte Characterization & Chromatographic Challenges

The successful development of an HPLC method begins with a thorough understanding of the analyte's properties. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is a saturated aliphatic and alicyclic compound featuring two basic nitrogen centers: a primary amine and a secondary amine within the piperidine ring.

  • Basicity and pKa: The presence of two amine groups classifies this molecule as a strong base. The piperidine amine is expected to have a pKa value in the range of 10-11, while the primary aliphatic amine will have a pKa around 9-10. This high basicity is the primary source of analytical difficulty. Basic compounds can interact strongly with residual silanol groups on the surface of silica-based stationary phases, which are acidic. This secondary interaction mechanism leads to significant peak tailing, reduced column efficiency, and poor reproducibility.[1][2][3]

  • Lack of Chromophore: The molecule is fully saturated and lacks any conjugated pi systems or aromatic rings. Consequently, it does not absorb light in the mid-to-high UV range (230-280 nm), making detection by standard UV-Vis detectors inefficient and non-specific.[4] Direct detection would require monitoring at very low wavelengths (<210 nm), which suffers from high background noise and interference from common mobile phase additives.

These two properties—strong basicity and the absence of a chromophore—necessitate a carefully considered, non-traditional approach to method development.

A Strategic Workflow for Method Development

A systematic approach is crucial to efficiently develop a robust method. The following workflow outlines the logical steps and decision points for tackling the analysis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment & Strategy cluster_1 Phase 2: Detector & Column Selection cluster_2 Phase 3: Method Optimization & Validation Analyte Analyte Properties - Strong Base (2 amines) - No UV Chromophore Challenges Chromatographic Challenges - Peak Tailing - Poor UV Sensitivity Analyte->Challenges Strategy Define Strategy: 1. Select Detector 2. Screen Columns 3. Optimize Mobile Phase Challenges->Strategy Detector Detector Selection Strategy->Detector LCMS LC-MS (Recommended) High Sensitivity & Specificity Detector->LCMS Derivatization Derivatization + UV/FLD Alternative for Labs without MS Detector->Derivatization ColumnScreening Column Screening (Test multiple chemistries) LCMS->ColumnScreening Derivatization->ColumnScreening RP_Columns Reversed-Phase (RP) - Modern C18 (Type B Silica) - Charged Surface Hybrid (CSH) ColumnScreening->RP_Columns Alt_Modes Alternative Modes - Mixed-Mode (RP/Ion-Exchange) - HILIC ColumnScreening->Alt_Modes MobilePhase Mobile Phase Optimization Alt_Modes->MobilePhase Low_pH Low pH (2-3) - Suppresses silanol ionization - Analyte is protonated (+ve) MobilePhase->Low_pH High_pH High pH (9-11) - Analyte is neutral - Requires high-pH stable column MobilePhase->High_pH Optimization Optimize Gradient, Flow Rate, Temperature Low_pH->Optimization High_pH->Optimization Validation Method Validation (ICH Q2(R2)) - Specificity, Linearity, Accuracy, - Precision, Robustness Optimization->Validation

Caption: A strategic workflow for HPLC method development.

Rationale for Detector Selection

Given the analyte's lack of a UV chromophore, a specialized detection strategy is required.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most suitable technique. The dual amine functionality makes the molecule easily ionizable in the positive ion mode of an electrospray ionization (ESI) source. LC-MS provides unparalleled sensitivity and selectivity, eliminating the need for derivatization.

  • Pre-column Derivatization: For laboratories without access to LC-MS, pre-column derivatization is a viable and robust alternative.[5] This process involves reacting the amine groups with a reagent to attach a molecule with strong UV absorbance or fluorescence properties. Common derivatizing agents for amines include Dansyl Chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (OPA).[4][5] This approach not only solves the detection issue but can also improve the chromatographic behavior of the analyte.[5]

  • Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These "universal" detectors can also be used as they do not rely on chromophores. However, they require volatile mobile phases and may offer lower sensitivity compared to a well-optimized LC-MS method.

Column Selection: Mitigating Peak Tailing

The choice of stationary phase is the most critical factor in achieving good peak shape for a basic compound. The goal is to minimize the interaction between the protonated amine analyte and negatively charged surface silanols.[6][7]

The Effect of Mobile Phase pH

Controlling the mobile phase pH is the primary tool to influence the ionization state of both the analyte and the stationary phase. For a basic analyte, a pH at least 2 units away from its pKa is recommended to ensure a single ionic form and prevent on-column ionization shifts.[8]

  • Low pH (2-3): At this pH, the amine groups are fully protonated (cationic). Crucially, the acidic silanol groups on the silica surface are also protonated (neutral), which "shields" the analyte from strong ionic interactions, thereby significantly reducing peak tailing.[1][2] This is the most common and effective strategy.

  • High pH (9-11): At a pH above the analyte's pKa, the amine groups are deprotonated (neutral). This eliminates the ionic interaction with the now deprotonated (anionic) silanols. This approach requires a specialized pH-stable column, as traditional silica dissolves above pH 8.[8][9]

Caption: Impact of mobile phase pH on analyte and stationary phase ionization.

Recommended Stationary Phases

A screening approach using several column chemistries is highly recommended.

Column TypeMechanism of ActionAdvantagesDisadvantages
Modern End-Capped C18 Reversed-phase. Uses high-purity ("Type B") silica with minimal residual silanols.[6]Good starting point. Widely available.May still show some tailing with strongly basic compounds.
Charged Surface Hybrid (CSH) C18 Reversed-phase. Features a low-level positive surface charge on a hybrid particle.[10]The positive charge repels cationic analytes, preventing interaction with underlying silanols. Excellent peak shape at low pH.[10]Selectivity can differ from standard C18.
Mixed-Mode (RP/Ion-Exchange) Combines hydrophobic (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities.[11][12]Provides dual retention mechanisms, offering excellent retention and unique selectivity for charged compounds.[13]Method development can be more complex due to the influence of both organic content and buffer ionic strength.[12]
HILIC (Hydrophilic Interaction) Partitioning into a water-enriched layer on a polar stationary phase surface.[14][15]Excellent retention for polar compounds that are poorly retained in reversed-phase. Uses high organic mobile phases, which is beneficial for MS sensitivity.[16]Can be sensitive to sample matrix and buffer concentration. Requires careful equilibration.

Detailed Experimental Protocols

The following protocols provide a starting point for method development. All mobile phases should be prepared with high-purity solvents (HPLC or MS grade) and water.

Protocol 1: LC-MS Method Development (Reversed-Phase, Low pH)

This protocol is the primary recommendation for its sensitivity, specificity, and robustness.

1. Materials and Equipment:

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Columns for screening:

    • Modern C18 (e.g., Phenomenex Luna Omega C18, Waters XBridge BEH C18)

    • Charged Surface Hybrid C18 (e.g., Waters ACQUITY UPLC CSH C18)

    • Mixed-Mode WCX (e.g., Thermo Scientific Acclaim WCX-1)[11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: 50:50 Acetonitrile:Water

2. Initial Screening Procedure:

  • Column Dimensions: 2.1 x 50 mm, < 3 µm particle size (or similar)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 1-5 µL

  • Generic Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • MS Detection (ESI+):

    • Scan Mode: Full Scan (e.g., m/z 100-500) to find the protonated molecular ion [M+H]+.

    • Once identified, switch to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity.

3. Optimization:

  • Column Selection: Based on the screening runs, select the column that provides the best peak shape (lowest asymmetry) and retention.

  • Gradient Optimization: Adjust the gradient slope and duration based on the elution time from the screening run to ensure adequate resolution from any impurities and a reasonable run time.

  • Buffer Selection: While 0.1% formic acid is a good starting point for MS, phosphate buffers (10-20 mM, pH adjusted to 2.5-3.0) can be used if peak shape is still suboptimal, but they are not compatible with MS and require UV detection.[2][17]

Protocol 2: HPLC-UV Method via Pre-column Derivatization with Dansyl Chloride

This protocol provides an alternative for labs equipped with standard HPLC-UV or Fluorescence detectors.

1. Materials and Equipment:

  • HPLC system with UV or Fluorescence Detector (FLD).

  • Dansyl Chloride solution: 1 mg/mL in Acetonitrile (prepare fresh, protect from light).

  • Sodium Bicarbonate Buffer: 100 mM, pH 9.0.

  • Quenching Solution: 2% (v/v) Triethylamine or Dimethylamine in water.

  • Mobile Phase A: 25 mM Ammonium Acetate, pH 4.5

  • Mobile Phase B: Acetonitrile

2. Derivatization Procedure:

  • To 100 µL of sample solution in a vial, add 100 µL of Sodium Bicarbonate Buffer (pH 9.0).

  • Add 200 µL of Dansyl Chloride solution.

  • Vortex briefly and heat at 60 °C for 30 minutes in the dark.

  • Cool to room temperature.

  • Add 50 µL of quenching solution to react with excess Dansyl Chloride. Vortex and let stand for 15 minutes.

  • The sample is now ready for injection.

3. Chromatographic Conditions:

  • Column: A standard, high-quality C18 column is usually sufficient for the derivatized product.

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

  • Column Temperature: 30 °C

  • Detection:

    • UV: ~254 nm or 340 nm

    • FLD: Excitation ~340 nm, Emission ~525 nm

  • Gradient: Develop a suitable gradient starting from a higher aqueous percentage (e.g., 40-50% B) to elute the more hydrophobic dansylated amine.

Method Validation

Once an optimized method is developed, it must be validated for its intended purpose according to regulatory guidelines such as ICH Q2(R2).[18][19][20] The validation ensures the method is reliable, reproducible, and accurate.

Validation ParameterDescription
Specificity The ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradation products, matrix).[21]
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity.[22]
Accuracy The closeness of test results obtained by the method to the true value. Assessed using a reference standard or by spike/recovery experiments.[21]
Precision The agreement among individual test results when the method is applied repeatedly. Includes Repeatability, Intermediate Precision, and Reproducibility.[18]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The analysis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine by HPLC requires a specialized approach to overcome the challenges of its strong basicity and lack of a UV chromophore. The recommended strategy is to use LC-MS with a modern reversed-phase column (such as a CSH C18) and a low-pH mobile phase containing 0.1% formic acid. This approach directly addresses the root causes of poor chromatography for basic compounds. For labs without MS capabilities, a pre-column derivatization protocol using Dansyl Chloride provides a robust path to sensitive analysis with UV or fluorescence detection. By following the systematic workflow and protocols outlined in this guide, researchers can develop and validate a reliable, high-performance method for the quantitation of this and structurally similar compounds.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Gomez, M. R., et al. (2002). Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Separation Science.
  • Ira, S. K., & Daniel, M. (n.d.). Determination of Aliphatic Amines in Air by On-Line Solid-Phase Derivatization with HPLC-UV/FL.
  • Scilit. (n.d.). Determination of low molecular weight aliphatic amines by HPLC in environmental water samples.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • PharmaCores. (2025). Your guide to select the buffer in HPLC development part 1.
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • Thermo Fisher Scientific. (n.d.). Acclaim mixed-mode HPLC columns.
  • Sigma-Aldrich. (n.d.). Reversed-phase HPLC Buffers.
  • Thermo Fisher Scientific. (n.d.). HILIC Stationary Phases.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development.
  • LCGC. (2013). The LCGC Blog: Buffer Choice for HPLC Separations.
  • Separation Science. (2024). HPLC Tips & Tricks: Mobile Phase Preparation - Buffers.
  • Waters. (2020). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography.
  • IntechOpen. (2022). Perspective Chapter: Mixed-Mode Chromatography.
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • SIELC Technologies. (2011). Evolution of Mixed-Mode Chromatography.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • SIELC Technologies. (n.d.). Systematic Approach to Chromatography of Quaternary Amines.
  • Springer. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ZirChrom. (2004). Method Development Guide.
  • Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns.
  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • Phenomenex. (n.d.). HPLC Method Development.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of K-DEMET-4E2P: A Novel KDM5 Histone Demethylase Inhibitor

Introduction: Targeting Histone Methylation in Disease Post-translational modifications of histones are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. The methylation of histon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Histone Methylation in Disease

Post-translational modifications of histones are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a key activating mark, and its removal by the KDM5 (lysine-specific demethylase 5) family of enzymes is crucial for transcriptional control. Dysregulation of KDM5 activity has been implicated in a variety of diseases, most notably cancer, where it can contribute to oncogenesis and drug resistance. This makes the KDM5 family a compelling target for therapeutic intervention.

This document provides a comprehensive guide to the in vitro characterization of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (hereafter referred to as K-DEMET-4E2P ), a novel small molecule inhibitor of the KDM5 family. The protocols outlined below are designed to assess the biochemical potency, selectivity, and cellular activity of K-DEMET-4E2P, providing a robust framework for its preclinical evaluation.

Hypothesized Mechanism of Action

K-DEMET-4E2P is hypothesized to be a competitive inhibitor of the KDM5 catalytic domain. The KDM5 enzymes are Fe(II) and α-ketoglutarate (α-KG) dependent oxygenases.[1] We propose that the piperidine moiety of K-DEMET-4E2P chelates the active site Fe(II) ion, while the rest of the molecule occupies the α-KG binding pocket, thereby preventing the demethylation of H3K4me3/2. The following protocols will test this hypothesis by quantifying the inhibitory effect of K-DEMET-4E2P on KDM5 activity.

Biochemical Potency and Selectivity Profiling

The initial characterization of a novel inhibitor involves determining its potency against the target enzyme and its selectivity against other related enzymes. An AlphaScreen-based assay is a sensitive and high-throughput method for measuring the inhibition of KDM5 demethylase activity.

Protocol 1: KDM5A Biochemical IC50 Determination using AlphaScreen

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of K-DEMET-4E2P against the catalytic domain of KDM5A.

Principle: The assay measures the demethylation of a biotinylated H3K4me3 peptide substrate by recombinant KDM5A. The resulting H3K4me2 product is detected by a specific antibody conjugated to an AlphaLISA acceptor bead. A streptavidin-coated donor bead binds to the biotinylated peptide. In the presence of the demethylated product, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon laser excitation. Inhibition of KDM5A results in a decreased signal.

Materials:

  • Recombinant human KDM5A (catalytic domain)

  • Biotinylated H3K4me3 peptide substrate

  • Anti-H3K4me2 antibody (AlphaLISA acceptor bead conjugated)

  • Streptavidin-coated donor beads

  • Assay Buffer: 50 mM HEPES pH 7.5, 50 µM FeSO4, 1 mM α-ketoglutarate, 0.1% BSA, 0.01% Tween-20

  • K-DEMET-4E2P (serial dilutions in DMSO)

  • 384-well white microplates

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Plate prep_compound Prepare serial dilutions of K-DEMET-4E2P add_compound Add K-DEMET-4E2P or DMSO to wells prep_compound->add_compound prep_enzyme Prepare KDM5A working solution add_enzyme Add KDM5A to initiate reaction prep_enzyme->add_enzyme prep_substrate Prepare substrate/antibody mix add_compound->add_enzyme incubate_reaction Incubate at RT for 60 min add_enzyme->incubate_reaction add_detection Add detection mix (acceptor/donor beads) incubate_reaction->add_detection incubate_detection Incubate in the dark for 60 min add_detection->incubate_detection read_plate Read on AlphaScreen-compatible reader incubate_detection->read_plate G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting seed_cells Seed MM1.S cells treat_cells Treat with K-DEMET-4E2P for 72h seed_cells->treat_cells harvest_cells Harvest cells and lyse treat_cells->harvest_cells protein_quant Quantify protein concentration harvest_cells->protein_quant sds_page Run SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibodies (H3K4me3, Total H3) blocking->primary_ab secondary_ab Incubate with HRP-secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and image secondary_ab->detection

Caption: Western Blot workflow for H3K4me3 detection.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed MM1.S cells at a density of 2 x 10^5 cells/mL. The following day, treat the cells with increasing concentrations of K-DEMET-4E2P (e.g., 0.1 µM to 10 µM) or DMSO for 72 hours.

  • Cell Lysis: Harvest the cells by centrifugation, wash with PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, add a chemiluminescent substrate and image the blot.

Expected Results: A dose-dependent increase in the H3K4me3 signal, normalized to total Histone H3, is expected with increasing concentrations of K-DEMET-4E2P. This would confirm that the compound is cell-permeable and engages its target in a cellular environment. [1][2]

Protocol 3: Anti-proliferative Activity in Cancer Cell Lines

This protocol assesses the functional consequence of KDM5 inhibition by measuring the effect of K-DEMET-4E2P on the proliferation of cancer cells.

Principle: By inhibiting KDM5 and altering gene expression, K-DEMET-4E2P is expected to inhibit the proliferation of cancer cells that are dependent on KDM5 activity. Cell viability can be measured using a reagent such as CyQUANT. [3] Materials:

  • Breast cancer cell lines (e.g., HCC1428) [3]* Appropriate cell culture medium and supplements

  • K-DEMET-4E2P (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • CyQUANT Cell Proliferation Assay Kit

Step-by-Step Protocol:

  • Cell Seeding: Seed HCC1428 cells into 96-well plates at an appropriate density (e.g., 2,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of K-DEMET-4E2P for 7 days. [3]3. Cell Viability Measurement: At the end of the treatment period, measure cell viability using the CyQUANT assay according to the manufacturer's protocol. This involves lysing the cells and measuring the fluorescence of a DNA-binding dye.

  • Data Analysis: Calculate the percent inhibition of proliferation for each concentration and determine the GI50 (concentration for 50% inhibition of cell growth).

Hypothetical Anti-proliferative Data:

Cell LineGI50 (µM)
HCC1428 (Luminal Breast Cancer)0.5
MM1.S (Multiple Myeloma)0.8
Normal Breast Epithelial Cells>20

This data would indicate that K-DEMET-4E2P selectively inhibits the proliferation of cancer cells with minimal effect on non-cancerous cells. [3]

KDM5 Signaling Pathway and Point of Intervention

The following diagram illustrates the role of KDM5 in gene regulation and the point of intervention for K-DEMET-4E2P.

G cluster_nucleus Cell Nucleus cluster_chromatin Chromatin H3K4me3 H3K4me3 (Active Mark) KDM5A KDM5A Enzyme H3K4me3->KDM5A demethylation Gene_Expression Target Gene Expression (e.g., proliferation genes) H3K4me3->Gene_Expression promotes H3K4me2 H3K4me2 (Inactive Mark) KDM5A->H3K4me2 KDEMET K-DEMET-4E2P KDEMET->KDM5A inhibits Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation drives

Caption: KDM5A pathway and inhibition by K-DEMET-4E2P.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the in vitro characterization of novel KDM5 inhibitors like K-DEMET-4E2P. By systematically evaluating the biochemical potency, selectivity, cellular target engagement, and anti-proliferative effects, researchers can build a robust data package to support the further development of this and other promising epigenetic modulators.

References

  • Histone Modification Protocol | EpigenTek. EpigenTek. [Link]

  • In Vitro Histone Demethylase Assays | Springer Nature Experiments. Springer Nature. [Link]

  • Isolation and Characterization of Histone H3 Lysine 4 Demethylase-containing Complexes. Bio-protocol. [Link]

  • Histone Deacetylases: Methods and Protocols - ResearchGate. ResearchGate. [Link]

  • Histone methylation/demethylation assay - Bio-protocol. Bio-protocol. [Link]

  • Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC. National Center for Biotechnology Information. [Link]

  • KDM5 demethylases suppress R-loop-mediated 'viral mimicry' and DNA damage in breast cancer cells | eLife. eLife. [Link]

  • Structure-Based Discovery of a Selective KDM5A Inhibitor that Exhibits Anti-Cancer Activity via Inducing Cell Cycle Arrest and Senescence in Breast Cancer Cell Lines - MDPI. MDPI. [Link]

Sources

Method

derivatization of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine for GC-MS analysis

An In-Depth Guide to the Derivatization of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine for Enhanced GC-MS Analysis Authored by a Senior Application Scientist Abstract This technical note provides a comprehensive guide for th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Derivatization of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine for Enhanced GC-MS Analysis

Authored by a Senior Application Scientist

Abstract

This technical note provides a comprehensive guide for the chemical derivatization of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine, a molecule featuring both primary and secondary amine functionalities, to enable robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is fraught with challenges, including high polarity, low volatility, and thermal instability, which lead to poor chromatographic performance and inaccurate quantification.[1][2][3] This guide delves into the underlying principles of derivatization, offering two field-proven protocols—silylation and acylation—that transform the analyte into a form amenable to GC-MS. We will explore the causality behind experimental choices, provide detailed step-by-step methodologies, and discuss the expected analytical outcomes, empowering researchers, scientists, and drug development professionals to achieve high-quality, reliable data.

The Analytical Challenge: Why Derivatization is Essential

The molecular structure of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine presents a significant hurdle for direct gas chromatographic analysis. The presence of two highly polar amine groups—a primary amine on the hexanamine chain and a secondary amine within the piperidine ring—is the primary source of these difficulties.

  • High Polarity & Peak Tailing: The active hydrogens on the nitrogen atoms are prone to forming hydrogen bonds. This causes strong interactions with active silanol groups present on the surfaces of the GC inlet liner and the column stationary phase, resulting in broad, tailing peaks that are difficult to integrate accurately.[2][4]

  • Low Volatility: The strong intermolecular hydrogen bonding increases the boiling point of the molecule, making it non-volatile. High injector temperatures are required for vaporization, which can lead to thermal degradation.[5]

  • Thermal Instability: Many polar compounds, especially amines, can degrade at the high temperatures used in GC injectors, leading to sample loss and a lack of reproducibility.[6][7]

Derivatization is a chemical modification process that addresses these issues by replacing the active, polar hydrogen atoms with nonpolar, thermally stable functional groups.[6][8] This transformation increases analyte volatility, reduces unwanted column interactions, and improves thermal stability, leading to sharper, more symmetrical peaks and enhanced sensitivity.[1][5][9]

G Analyte 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Primary Amine (-NH2) Secondary Amine (-NH-) Challenge Analytical Challenges Analyte->Challenge Possesses Polar Groups Derivatization Solution: Derivatization Challenge->Derivatization Overcome by Outcome Improved GC-MS Performance Increased Volatility Improved Thermal Stability Symmetrical Peak Shape Enhanced Sensitivity Derivatization->Outcome Leads to

Figure 1: Logical workflow illustrating how derivatization overcomes the analytical challenges associated with polar amines.

Derivatization Methodologies: A Tale of Two Chemistries

We present two robust and widely adopted derivatization strategies for primary and secondary amines: Silylation and Acylation . The choice between them depends on the specific analytical requirements, matrix complexity, and available resources.

Method 1: Silylation with MSTFA

Silylation is a common and effective derivatization technique that involves replacing an active hydrogen with a trimethylsilyl (TMS) group.[1][8] This method is highly effective at reducing polarity and increasing volatility.

Principle of Reaction: The reaction proceeds via a nucleophilic attack (SN2 mechanism) from the lone pair of electrons on the amine's nitrogen atom onto the silicon atom of the silylating reagent.[5] A catalyst, such as Trimethylchlorosilane (TMCS), is often included to enhance the reactivity of the silylating agent and drive the reaction to completion.[1][10] For 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine, both the primary and secondary amines will react to form a di-TMS derivative.

G Reactants Analyte-(NH2, NH) + 2 MSTFA Product Analyte-(NH-TMS, N-TMS) + Byproducts Reactants->Product Silylation Reaction Catalyst TMCS (Catalyst) Heat Catalyst->Product

Figure 2: Conceptual diagram of the silylation reaction.

Reagent Selection: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent choice due to its high reactivity and the volatility of its byproducts, which elute early and typically do not interfere with the analysis. The addition of 1% TMCS as a catalyst is highly recommended.[11]

Advantages of Silylation:

  • Highly reactive reagents produce volatile and thermally stable derivatives.[1]

  • Reaction byproducts are generally volatile and non-interfering.

Disadvantages of Silylation:

  • Reagents and their derivatives are highly sensitive to moisture, requiring strictly anhydrous conditions for the reaction.[1][5][12]

Experimental Protocol: Silylation with MSTFA + 1% TMCS

Materials:

  • 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine sample

  • MSTFA + 1% TMCS derivatizing reagent

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or laboratory oven

  • Nitrogen gas evaporator (optional)

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known quantity of the amine sample (typically 10-100 µg) into a clean reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.[5]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the dried residue. Then, add 100 µL of MSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial immediately. Heat the vial at 70-80°C for 45 minutes in a heating block.[10]

  • Cooling: Allow the vial to cool completely to room temperature before opening.

  • Analysis: The sample is now ready for analysis. Inject 1 µL of the derivatized solution directly into the GC-MS system.

Method 2: Acylation with TFAA

Acylation involves the introduction of an acyl group (in this case, a trifluoroacetyl group) to replace the active hydrogens on the amine functionalities.[5][6] This reaction forms highly stable amide derivatives.

Principle of Reaction: The reaction mechanism involves a nucleophilic attack by the amine's nitrogen on the electrophilic carbonyl carbon of the trifluoroacetic anhydride (TFAA).[1][13] This results in the formation of a stable N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct. Both amine groups on the target analyte will be acylated.

G Reactants Analyte-(NH2, NH) + 2 TFAA Product Analyte-(NH-TFA, N-TFA) + 2 CF3COOH Reactants->Product Acylation Reaction Heat Heat Heat->Product

Figure 3: Conceptual diagram of the acylation reaction.

Reagent Selection: Trifluoroacetic anhydride (TFAA) is a powerful and highly volatile acylating agent.[13] The resulting trifluoroacetylated derivatives are very stable and exhibit excellent chromatographic properties.[14][15]

Advantages of Acylation:

  • Forms exceptionally stable derivatives.[1][16]

  • Reagents are highly reactive, often leading to rapid reaction times.[13][17]

  • The introduction of fluorine atoms significantly increases the molecular weight, which can be useful for mass spectral confirmation.

Disadvantages of Acylation:

  • The reaction produces an acidic byproduct (trifluoroacetic acid) which can be corrosive to the GC column if not managed.[5] A post-reaction cleanup or solvent exchange is sometimes recommended.

  • The reagent is moisture-sensitive and corrosive.[13]

Experimental Protocol: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)

  • 2 mL reaction vials with PTFE-lined caps

  • Heating block or laboratory oven

  • Nitrogen gas evaporator

Procedure:

  • Sample Preparation: Place a known quantity of the amine sample (typically 10-100 µg) into a reaction vial. If necessary, evaporate any existing solvent to complete dryness.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[1]

  • Reaction: Cap the vial tightly and heat at 60-70°C for 20 minutes .[1]

  • Byproduct Removal (Recommended): After cooling to room temperature, gently evaporate the excess reagent and solvent under a stream of nitrogen. This step removes the acidic byproduct.

  • Reconstitution & Analysis: Re-dissolve the dried derivative residue in a suitable solvent (e.g., 200 µL of ethyl acetate) for injection. Inject 1 µL of the final solution into the GC-MS system.

Data Summary and Expected Outcomes

The derivatization process chemically alters the analyte, and it is crucial to understand the expected changes to configure the GC-MS method and interpret the results correctly.

ParameterSilylation (MSTFA)Acylation (TFAA)
Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamideTrifluoroacetic Anhydride
Added Group Trimethylsilyl (TMS)Trifluoroacetyl (TFA)
Reaction Conditions 70-80°C for 45 min60-70°C for 20 min
Derivative Stability Good (but moisture sensitive)Excellent
Byproducts Volatile, neutralAcidic (CF3COOH)
Mass of Added Group ~72 Da per group~96 Da per group
Total Mass Shift +144 Da (for di-TMS derivative)+192 Da (for di-TFA derivative)
Expected MW ~357 g/mol ~404 g/mol

Recommended GC-MS Method Parameters

While optimization is necessary for any specific instrument, the following parameters provide a robust starting point for the analysis of the derivatized products.

  • GC System: Agilent 8890 or equivalent

  • MS System: Agilent 5977 MSD or equivalent

  • GC Column: A non-polar or low-bleed 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, DB-5ms, ZB-5) with dimensions of 30 m x 0.25 mm x 0.25 µm is recommended.

  • Inlet:

    • Mode: Splitless

    • Temperature: 280°C

    • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Hold: Hold at 300°C for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: 40 - 550 amu

  • Data Interpretation: The mass spectra of the derivatized compounds will be significantly different from the parent molecule. For the TMS derivative, look for characteristic ions such as m/z 73 (the TMS ion) and M-15 (loss of a methyl group). For the TFA derivative, fragmentation will be dictated by the stable amide bonds and the trifluoromethyl group. The molecular ion should be clearly visible in both cases, corresponding to the expected molecular weights.

Conclusion

The successful analysis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine by GC-MS is critically dependent on a properly executed derivatization strategy. Both silylation with MSTFA and acylation with TFAA are highly effective methods for converting this polar, non-volatile compound into a thermally stable derivative suitable for gas chromatography.[1][11] By blocking the active amine hydrogens, these protocols eliminate undesirable column interactions, resulting in sharp, symmetrical peaks and enabling reliable, high-sensitivity quantification. The detailed protocols and methodologies presented herein provide a validated framework for researchers to achieve accurate and reproducible results in their analytical campaigns.

References

  • Kumirska, J., et al. (2013). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. PubMed.
  • BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem.
  • Ash, J., Hickey, L., & Good, J. (n.d.). FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. IU Indianapolis ScholarWorks.
  • Lin, D.-L., et al. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. t-adfs.org.
  • BenchChem. (n.d.). Application Notes: Derivatization of 1-Piperideine for GC-MS Analysis. BenchChem.
  • Villanueva, F. & Martí, M. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? scielo.br.
  • BenchChem. (n.d.). Application Notes and Protocols for Derivatization Methods in GC-MS Analysis of Pyrrolizidine Alkaloids. BenchChem.
  • ChemicalBook. (n.d.). Trifluoroacetic anhydride- an important organic reagent. ChemicalBook.
  • Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Restek.
  • Spînu, N. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • ResearchGate. (n.d.). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. ResearchGate.
  • ResearchGate. (n.d.). Acylation Derivatization Reagents. ResearchGate.
  • Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride. Sigma-Aldrich.
  • Restek. (2020). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Restek Resource Hub.
  • Lestremau, F., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC.
  • Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. Sigma-Aldrich.
  • Saha, N. C., et al. (1977). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents. TCI Chemicals.
  • Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek.
  • Petrarca, M. H., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

Welcome to the technical support center for the synthesis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the synthesis yield of this target molecule. As Senior Application Scientists, we have compiled this information based on established synthetic methodologies and extensive experience in organic synthesis.

Proposed Synthetic Strategy: Reductive Amination

The synthesis of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine can be efficiently achieved via a reductive amination pathway. This common and versatile C-N bond-forming reaction is widely used in the pharmaceutical industry.[1] The proposed two-step synthetic route involves the initial formation of an imine from the condensation of a carbonyl compound and an amine, followed by its reduction to the target amine.

Our proposed strategy involves the reductive amination of 2-(piperidin-4-yl)acetaldehyde with 4-amino-3-ethylhexane . This approach is advantageous as it builds the desired molecule from readily accessible or synthetically feasible precursors.

Visualizing the Workflow: Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 2-(Piperidin-4-yl)acetaldehyde Imine Intermediate Imine Aldehyde->Imine + Amine Amine 4-Amino-3-ethylhexane Target_Molecule 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Imine->Target_Molecule + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Troubleshooting_Low_Conversion Start Low Conversion Observed Check_Reagents Verify Purity and Stoichiometry of Reactants Start->Check_Reagents Check_pH Optimize Reaction pH (4-6) Check_Reagents->Check_pH If Reagents OK Check_Reducing_Agent Confirm Activity of Reducing Agent Check_pH->Check_Reducing_Agent If pH is Optimal Check_Conditions Adjust Temperature and Reaction Time Check_Reducing_Agent->Check_Conditions If Agent is Active Success Improved Yield Check_Conditions->Success

Sources

Optimization

preventing oxidation of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine during storage

Technical Support Center: Handling and Storage of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges associated with 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine. This molecule features both a primary aliphatic amine and a secondary amine (within the piperidine ring). Both functional groups possess nucleophilic nitrogen lone pairs that are highly susceptible to oxidative degradation when exposed to atmospheric oxygen, light, and ambient temperatures[1].

Below, you will find our comprehensive troubleshooting guide, frequently asked questions, and self-validating protocols to ensure the scientific integrity of your stored APIs.

Frequently Asked Questions (FAQs) on Degradation Mechanisms

Q: Why does my batch of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine turn yellow or brown over time? A: Discoloration is a macroscopic symptom of microscopic oxidative degradation. The nitrogen atoms in the piperidine ring and the primary amine chain can react with atmospheric oxygen. This process is often initiated by UV or ambient light through free radical mechanisms[1]. The oxidation of the piperidine ring typically results in hydrogen abstraction, forming imines (e.g., 2,3,4,5-tetrahydropyridine derivatives), or direct oxidation of the nitrogen to form polar N-oxides[1][2]. These conjugated byproducts absorb visible light, presenting as yellow/brown impurities.

Q: Should I store this compound as a free base or as a salt? A: For long-term storage, converting the free base to a hydrochloride (HCl) salt is the most robust strategy. Amine oxidation requires the availability of the nitrogen's lone pair of electrons. By protonating the amine to form an ammonium salt, the lone pair is "tied up" in a covalent bond with hydrogen, effectively eliminating its nucleophilicity and preventing oxidation[3]. If your downstream application strictly requires the free base, it must be stored under rigorous air-free conditions[4].

Q: How can I analytically confirm if my stored sample has oxidized? A: A stability-indicating HPLC or LC-MS method is required. Oxidation products, particularly N-oxides, are significantly more polar than the parent 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine. In a standard reverse-phase HPLC setup, these degradation products will elute earlier than the parent peak[1].

Mechanism API 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (Free Base) O2 O2 / UV Light (Storage in Air) API->O2 Exposure HCl HCl Addition (Protonation) API->HCl Salt Formation Degradation Oxidation Products (N-oxides, Imines) O2->Degradation H-abstraction & Electron transfer Salt Ammonium Salt (Lone Pairs Blocked) HCl->Salt Stabilized

Caption: Logical relationship between amine oxidation pathways and salt stabilization.

Troubleshooting Guide: Storage Issues

SymptomCausality / Scientific ReasonRecommended Solution
Color change to yellow/brown Photo-oxidative degradation of the piperidine ring forming imines/N-oxides[1].Discard heavily degraded solutions. For future batches, store in amber glass vials to block UV light and purge with Argon[1].
New early-eluting peaks on HPLC Formation of polar N-oxides due to exposure to atmospheric oxygen[1].Implement Schlenk line techniques for aliquoting. Store at -20°C to reduce reaction kinetics.
Precipitate in organic solvent Unintended salt formation (e.g., reaction with atmospheric CO2 to form carbamates/carbonates)[4].Filter the precipitate. Ensure the storage environment is strictly moisture and CO2-free (e.g., inside a glovebox)[4].

Quantitative Stability Data

To illustrate the critical importance of storage conditions, the following table summarizes the expected degradation trajectory of the free base versus the stabilized salt form over a 6-month period.

Table 1: Effect of Storage Conditions on 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Purity

FormAtmosphereLight ExposureTempPurity (1 Month)Purity (6 Months)
Free BaseAirAmbient Light25°C92.5%< 70.0%
Free BaseAirDark (Amber Vial)2-8°C98.1%85.3%
Free BaseArgonDark (Amber Vial)-20°C99.8%99.1%
HCl Salt Air Ambient Light 25°C 99.9% 99.5%

(Note: Data is illustrative of typical piperidine-derivative stability profiles[1].)

Experimental Protocols (Self-Validating Systems)

Protocol A: Conversion of Free Base to Hydrochloride Salt for Long-Term Storage

Causality: Converting the liquid/oily free base into a solid crystalline salt not only prevents oxidation by tying up the lone pairs[3], but also prevents the formation of water azeotropes, making the compound easier to handle and weigh[1].

  • Dissolution: Dissolve 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (free base) in a dry, non-polar organic solvent (e.g., diethyl ether or dichloromethane) under a nitrogen atmosphere.

  • Acidification: Slowly add a stoichiometric excess of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) dropwise at 0°C. Self-Validation: The formation of a white precipitate (the bis-hydrochloride salt, accounting for the two basic amine sites) immediately validates the protonation event.

  • Isolation: Stir for 30 minutes, then filter the precipitate using a Büchner funnel under a stream of nitrogen.

  • Washing & Drying: Wash the filter cake with cold, dry diethyl ether to remove unreacted free base and organic impurities. Dry the solid under high vacuum overnight.

  • Verification: Confirm complete conversion by dissolving a small aliquot in water and checking the pH (should be slightly acidic, ~pH 5-6) and running an LC-MS to confirm the mass of the parent ion without oxidation adducts (+16 Da).

Protocol B: Air-Free Aliquoting and Storage of the Free Base

Causality: If the free base must be maintained, oxygen and moisture must be rigorously excluded. Polypropylene syringes can degrade or introduce air if not used carefully; proper Schlenk techniques or gloveboxes are required[5][6].

  • Preparation: Dry amber glass vials and PTFE-lined silicone septa in an oven at 120°C overnight. Cool them in a desiccator or directly transfer them into an inert-atmosphere glovebox[5].

  • Purging: If a glovebox is unavailable, cap the amber vials with the septa. Insert a nitrogen/argon inlet needle and a smaller vent needle. Purge the vial for at least 10 minutes to displace all atmospheric oxygen[5].

  • Transfer: Use a dry, gas-tight glass syringe (flushed 3 times with Argon) to transfer the 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine free base into the purged vial[5][6].

  • Sealing: Remove the vent needle, then the gas inlet needle. Wrap the septum cap tightly with Parafilm.

  • Storage: Store the sealed amber vial in a -20°C or -80°C freezer. Self-Validation: The liquid should remain completely colorless over time. Any yellowing indicates a failure in the seal and the presence of oxygen[1].

Workflow Step1 Purify API (Distillation) Step2 Transfer to Amber Vial Step1->Step2 Step3 Purge with Argon (Schlenk Line) Step2->Step3 Step4 Seal with PTFE Septum Step3->Step4 Step5 Store at -20°C Step4->Step5

Caption: Step-by-step workflow for the air-free storage of oxidation-sensitive amines.

References

  • Title: Why are organic amines often more stable as the HCl salt than in the free base form? Source: Reddit Science Community URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

purification techniques for 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine crude extracts

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Ethyl-2-(piperidin-4-yl)he...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine .

This molecule presents a unique chromatographic challenge: it is a highly lipophilic, dibasic compound containing both a primary aliphatic amine and a secondary cyclic amine (piperidine). The amphiphilic nature of its 4-ethylhexyl backbone, combined with the high pKa (~10-11) of its nitrogen centers, means that standard purification templates will fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating methodologies to achieve >98% purity.

Purification Strategy Workflow

G Step1 Crude 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Step2 Acid-Base Extraction (LLE) Target: Bulk Impurity Removal Step1->Step2 Step3A Aqueous Phase (pH < 3) Protonated Diamine Salt Step2->Step3A 1M HCl Step3B Organic Phase Neutral Impurities Step2->Step3B Discard Step4 Basification (pH > 12) & Back-Extraction Target: Free-Base Recovery Step3A->Step4 5M NaOH + DCM Step5 Chromatographic Polishing Target: Isomer/Analog Separation Step4->Step5 Step6 High-pH RP-HPLC (pH 11.5) or NH2-Functionalized Silica Step5->Step6 Step7 Pure Target Compound Step6->Step7

Workflow for the purification of highly basic aliphatic piperidine diamines.

Troubleshooting Guides & FAQs

Q1: Why does my crude extract streak irreversibly on standard normal-phase silica gel, resulting in near-zero recovery? Causality: Standard silica gel acts as a Brønsted acid due to its surface silanol groups (Si-OH). Your target molecule is a strong dibase. When applied to standard silica, the primary and secondary amines undergo severe acid-base ionic interactions with the silanols. This causes compound degradation, extreme band broadening (tailing), and irreversible retention[1]. Solution: Abandon unmodified silica. Transition to amine-functionalized silica (NH2-silica) or basic alumina. Amine-functionalized silica neutralizes the acidic surface, providing a "basic" stationary phase where organic amines can elute symmetrically using softer solvent systems (e.g., hexane/ethyl acetate) without requiring harsh mobile phase modifiers[1].

Q2: I am using Reverse-Phase HPLC (RP-HPLC), but the peaks are broad, split, or eluting in the void volume. How do I fix this? Causality: At a neutral pH, the diamine exists in a state of dynamic, partial ionization. Because the ionized (protonated) form is highly polar, it fails to partition effectively into the hydrophobic C18 stationary phase, causing early elution and peak splitting[2]. Solution: Apply the "2 pH Rule" [2]. To force the diamines into a single, predictable state, adjust the mobile phase pH to be at least 2 units above or below the compound's pKa.

  • High-pH Strategy (Recommended): Adjust the mobile phase to pH ~11.5 using 0.1% Triethylamine (TEA) or ammonium hydroxide. This fully deprotonates both amines into their free-base form, maximizing lipophilicity and retention on the column, yielding sharp, symmetrical peaks[1][3].

  • Low-pH Strategy: Use 0.1% Trifluoroacetic acid (TFA) (pH ~2). This fully protonates the amines, and the trifluoroacetate acts as a weak ion-pairing agent to aid retention[4].

Q3: During the initial acid-base liquid-liquid extraction (LLE), I am forming intractable emulsions. How do I break them? Causality: The target compound's long aliphatic chain (4-ethylhexyl) combined with the protonated hydrophilic amine heads creates a classic surfactant structure at intermediate pH levels. This lowers interfacial tension, stabilizing oil-in-water emulsions. Solution: Force phase separation by increasing the ionic strength of the aqueous layer (salting out) using saturated NaCl (brine). Furthermore, ensure the pH is strictly controlled: < 3 during the acidic wash and > 12 during the basification step to prevent the existence of amphiphilic intermediate states[5].

Q4: I am running my purified fractions through HPLC, but I cannot see the peaks on my UV detector. Causality: 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine lacks conjugated pi-systems or aromatic rings, meaning it does not absorb UV light significantly above 210 nm. Relying on standard 254 nm UV detection will result in a flatline. Solution: Switch your detection method. Use an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (LC-MS) for reliable tracking[4].

Quantitative Data: Chromatographic Method Comparison

The following table summarizes the expected performance of various chromatographic techniques when applied to dibasic aliphatic amines.

Purification MethodStationary PhaseMobile Phase / ModifiersRetention MechanismExpected Recovery & Peak Shape
Standard Normal Phase Unmodified SilicaHexane / EtOAcBrønsted acid-base interaction< 10% / Severe Tailing
Amine-Functionalized NH2-SilicaEtOAc / IsopropanolPartitioning (neutralized surface)> 85% / Symmetrical
Low-pH RP-HPLC C18 (Acid Tolerant)Water / MeCN + 0.1% TFAHydrophobic + Ion-Pairing> 90% / Moderate Tailing
High-pH RP-HPLC Polymer ODP / C18Water / MeCN + 0.1% TEA (pH 11)Pure Hydrophobic (Free-Base)> 95% / Excellent, Sharp
Step-by-Step Experimental Protocols
Protocol A: Self-Validating Acid-Base Extraction (Bulk Purification)

This protocol exploits the drastic solubility shift of the compound between its protonated and free-base forms[5].

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M HCl. Shake vigorously and allow layers to separate.

    • Validation Checkpoint: Measure the pH of the aqueous layer. It must be < 3. If it is higher, the amines are not fully protonated, and yield will be lost to the organic layer.

  • Phase Separation: Drain the lower aqueous layer (containing your protonated target) into a clean Erlenmeyer flask. Discard the organic layer, which now contains neutral and acidic impurities.

  • Basification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 5M NaOH dropwise with magnetic stirring until the pH exceeds 12.

    • Validation Checkpoint: Upon reaching pH > 10, the clear aqueous solution will visibly turn milky/cloudy, and an oil may separate. This visual cue confirms the successful deprotonation and precipitation of the lipophilic free-base.

  • Back-Extraction: Extract the basified aqueous mixture three times with Dichloromethane (DCM). The free-base diamine will rapidly partition into the DCM.

  • Isolation: Combine the DCM layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the bulk-purified free base.

Protocol B: High-pH Preparative RP-HPLC (Fine Polishing)

Use this method to separate the target compound from structurally similar byproducts (e.g., mono-alkylated or regioisomer impurities) that co-extract during Protocol A.

  • Column Selection: Utilize a polymer-based reversed-phase column (e.g., ODP) or a hybrid C18 column specifically rated for high-pH stability (up to pH 12)[3].

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water containing 0.1% Triethylamine (TEA) (Adjusted to pH 11.5).

    • Solvent B: MS-grade Acetonitrile containing 0.1% TEA.

  • Sample Loading: Dissolve the free-base extract from Protocol A in a small volume of Solvent B.

  • Gradient Elution: Run a shallow gradient from 10% B to 90% B over 20 column volumes. The high pH ensures the diamine remains entirely in its lipophilic free-base form, maximizing interaction with the stationary phase and preventing peak splitting[1][2].

  • Fraction Collection: Trigger fraction collection using MS (Target m/z for [M+H]+) or ELSD, as UV detection will be unreliable.

References
  • "How do I purify ionizable organic amine compounds using flash column chrom
  • "Purification Techniques for Piperidine Deriv
  • "Ionizable compound purification using reversed-phase flash column chrom
  • "RediSep C-18 reversed phase column Purification of primary amines", teledyneisco.com,
  • "Analysis of Short Amines without Using Ion Pair Reagent", shodex.com,

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine Reactions

Welcome to the Technical Support Center for the derivatization of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine . This guide is designed for researchers and drug development professionals facing low yields, chemoselectivity is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine . This guide is designed for researchers and drug development professionals facing low yields, chemoselectivity issues, or stalled reactions when working with this highly congested bifunctional scaffold.

Structural Analysis & The Steric Challenge

The molecule presents a unique chemoselective and steric dilemma. It contains two basic nitrogen centers:

  • C1 Primary Amine: Although situated on a primary carbon, the adjacent C2 position is highly branched with a bulky piperidin-4-yl group. This creates a "neopentyl-like" steric environment with a high Percent Buried Volume (%VBur)[1], effectively blocking the trajectory for nucleophilic attack.

  • Piperidine Secondary Amine: A moderately hindered cyclic secondary amine that is often more nucleophilic than the C1 primary amine, leading to off-target reactions if not properly managed.

Workflow Start 4-Ethyl-2-(piperidin-4-yl) hexan-1-amine Target Identify Target Site Start->Target PriAmine C1 Primary Amine (Highly Hindered) Target->PriAmine Target C1 SecAmine Piperidine Secondary Amine (Moderately Hindered) Target->SecAmine Target Piperidine ProtectSec Boc-Protect Piperidine PriAmine->ProtectSec Step 1 ProtectPri Trityl-Protect C1 Amine SecAmine->ProtectPri Step 1 Acyl Acylation: DMAP Catalysis ProtectSec->Acyl Amide Target RedAm Reductive Amination: Ti(O-iPr)4 Activation ProtectSec->RedAm Alkyl Target ProtectPri->Acyl ProtectPri->RedAm

Logical workflow for chemoselective derivatization of the bifunctional amine.

Troubleshooting Guide 1: Acylation of the Hindered C1 Primary Amine

Q: Why do standard EDC/NHS or acyl chloride couplings yield <20% product when targeting the C1 primary amine? A: Standard coupling relies on the amine acting as a strong nucleophile. The massive steric bulk at the adjacent C2 position creates severe gauche interactions in the transition state, raising the activation energy. As a result, the reaction stalls, and competing hydrolysis of the acylating agent outpaces amide formation[2].

Q: How can I force the acylation to completion? A: Shift the mechanistic burden from the amine to the electrophile by using a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) [3]. DMAP reacts rapidly with acyl chlorides to form a highly electrophilic acylpyridinium intermediate. This intermediate is reactive enough to overcome the steric barrier of the C1 amine, driving the reaction forward.

DMAP Reagents Acyl Chloride + DMAP Intermediate Acylpyridinium Ion (Electrophilic) Reagents->Intermediate Fast Activation Product Amide Product + Regenerated DMAP Intermediate->Product Nucleophilic Attack Amine Hindered C1 Amine Amine->Product Overcomes Sterics

DMAP-catalyzed acylation pathway overcoming steric hindrance via a reactive intermediate.

Self-Validating Protocol: DMAP-Catalyzed Acylation

Prerequisite: Ensure the piperidine secondary amine is Boc-protected to prevent polymerization or cross-reactivity.

  • Initialization: Dissolve the Boc-protected 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base & Catalyst Addition: Add Triethylamine (Et₃N, 2.0 eq) and DMAP (0.2 eq).

    • Validation Check: Spot an aliquot on damp pH paper to ensure the microenvironment is strictly basic (pH > 9) to prevent protonation of the hindered amine.

  • Electrophile Addition: Cool the flask to 0 °C. Add the acyl chloride (1.2 eq) dropwise over 10 minutes to control the exothermic formation of the acylpyridinium intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Check: Monitor via LC-MS. The acylpyridinium intermediate is invisible on standard TLC, but the disappearance of the starting amine mass [M+H]+ and the appearance of the amide mass validates conversion.

  • Quench & Isolate: Quench with saturated aqueous NaHCO₃, extract with DCM, and wash with 1M HCl to remove residual DMAP and Et₃N.

Troubleshooting Guide 2: Reductive Amination

Q: When attempting reductive amination with a ketone, imine formation stalls. How can I drive this reaction? A: Imine condensation requires the amine to attack the carbonyl carbon, followed by dehydration. Steric bulk at C2 prevents the initial attack and destabilizes the tetrahedral intermediate. To overcome this, use Titanium(IV) isopropoxide (Ti(O-iPr)₄) as a Lewis acid[4]. Ti(O-iPr)₄ coordinates to the carbonyl oxygen, dramatically increasing its electrophilicity, and acts as a water scavenger to thermodynamically drive the equilibrium toward the imine/iminium species before the reducing agent is introduced.

RedAm Start Ketone + Hindered Amine Lewis Ti(O-iPr)4 Coordination Start->Lewis Lewis Acid Activation Imine Transient Imine Complex Lewis->Imine Dehydration Reduction Hydride Donor Addition Imine->Reduction Trapping Product Alkylated Product Reduction->Product Irreversible

Titanium(IV) isopropoxide mediated reductive amination pathway for hindered amines.

Self-Validating Protocol: Ti(O-iPr)₄ Mediated Reductive Amination
  • Condensation Phase: Combine the protected amine (1.0 eq) and target ketone (1.1 eq) in anhydrous Tetrahydrofuran (THF).

  • Lewis Acid Activation: Add Ti(O-iPr)₄ (2.0 eq) via syringe. Stir at room temperature for 12–16 hours.

    • Validation Check: Withdraw a 10 µL aliquot, dilute in dry CDCl₃, and perform a quick ¹H-NMR. The disappearance of the ketone α-protons and the appearance of an imine signal (~7.5-8.5 ppm) validates successful condensation. Do not proceed to reduction until this is confirmed.

  • Reduction Phase: Add Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) dissolved in a minimal amount of absolute ethanol. Stir for 6 hours.

    • Validation Check: LC-MS should show the mass of the alkylated product. The absence of the imine mass confirms complete reduction.

  • Workup: Add 1M NaOH (aqueous) to precipitate titanium salts as a white TiO₂ solid. Filter the suspension through a pad of Celite to prevent emulsions during extraction.

Quantitative Performance Summary

The following table summarizes the expected performance improvements when applying these specialized conditions to 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine, based on established literature for highly hindered aliphatic amines.

Reaction TypeTarget SiteStandard ConditionsOptimized ConditionsYield ImprovementKey Catalyst/Additive
Acylation C1 Primary AmineAcyl Chloride, Et₃N, DCMAcyl Chloride, DMAP , Et₃N, DCM~15% → >85% DMAP (Nucleophilic Catalyst)
Reductive Amination C1 Primary AmineKetone, NaBH(OAc)₃, DCEKetone, Ti(O-iPr)₄ , NaBH₃CN, THF~30% → >75% Ti(O-iPr)₄ (Lewis Acid)
Alkylation (Sₙ2) Piperidine Sec. AmineAlkyl Halide, K₂CO₃, DMFReductive Amination AlternativeComplex Mixture → >80% N/A (Pathway Change)

Frequently Asked Questions (FAQs)

Q: Can I use direct Sₙ2 alkylation (e.g., with alkyl halides) instead of reductive amination for the piperidine nitrogen? A: It is highly discouraged. Direct alkylation of sterically hindered amines often leads to competing Hofmann-like E2 elimination of the alkyl halide due to the amine acting as a base rather than a nucleophile[5]. Furthermore, it is difficult to prevent over-alkylation to the quaternary ammonium salt. Reductive amination avoids elimination pathways entirely and stops cleanly at the tertiary amine.

Q: How do I selectively deprotect the piperidine ring after modifying the C1 amine? A: If you used a Boc protecting group for the piperidine nitrogen, standard acidic cleavage (e.g., 20% Trifluoroacetic acid in DCM for 2 hours) will cleanly remove it without affecting most C1 amides or alkyl groups. Ensure you neutralize the resulting TFA salt with a basic resin or Na₂CO₃ wash to recover the free base.

References

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines Source: National Institutes of Health (NIH) / PMC[Link]

  • Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines Source: The Journal of Organic Chemistry (ACS Publications)[Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: National Institutes of Health (NIH) / PMC[Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions Source: ACS Publications[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectra Comparison Guide: 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine and Structural Alternatives

Executive Summary As a Senior Application Scientist, I approach the structural verification of complex chiral amines by deconstructing their magnetic microenvironments. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the structural verification of complex chiral amines by deconstructing their magnetic microenvironments. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine presents a unique analytical challenge: it combines a conformationally dynamic piperidine ring with a highly branched, chiral aliphatic chain.

This guide provides an objective, data-driven comparison of the 1H NMR spectrum of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine against two structural alternatives: 2-(Piperidin-4-yl)ethan-1-amine (lacking the branched hexyl chain) and 4-Ethylhexan-1-amine (lacking the piperidine ring). By understanding the causality behind the chemical shifts, researchers can confidently assign complex multiplets and validate structural integrity during drug development workflows.

Structural Deconstruction & Mechanistic NMR Rationale

To accurately interpret the 1H NMR spectrum of this compound, we must move beyond simple peak-matching and understand the physical causality driving the chemical shifts[1].

The Piperidine Core: Magnetic Anisotropy

The piperidine ring predominantly adopts a stable chair conformation in solution. The protons attached to the ring carbons (C2', C3', C5', C6') are locked into distinct axial and equatorial positions. The axial protons experience significant magnetic shielding due to the anisotropy of the adjacent C-C single bonds[2],. Consequently, axial protons resonate further upfield (lower ppm) than their equatorial counterparts. This predictable axial-equatorial chemical shift dispersion ( Δδ≈0.4−0.5 ppm) is a hallmark of saturated six-membered nitrogenous rings[3].

Chiral Centers & Diastereotopicity

The main aliphatic chain contains two chiral centers at C2 and C4. This breaks the local symmetry of the molecule. As a result, the methylene protons (-CH2-) at C1, C3, and C5 are diastereotopic . Because they reside in magnetically non-equivalent environments, they couple not only with adjacent methine protons but also with each other (geminal coupling, J≈12−14 Hz). This transforms what would normally be simple first-order triplets into complex, higher-order multiplets in the aliphatic envelope.

Exchangeable Protons: The Self-Validating D2O Mechanism

The molecule contains both a secondary amine (-NH- in the ring) and a primary amine (-NH2 at C1). These protons typically appear as broad singlets between 1.2 and 2.0 ppm, heavily dependent on solvent, concentration, and hydrogen bonding[1],[4]. Because these protons are weakly acidic, they undergo rapid chemical exchange with deuterium when exposed to heavy water (D2O)[5],[6]. This physical phenomenon allows us to create a self-validating experimental protocol to isolate and confirm nitrogen-bound protons.

Comparative 1H NMR Analysis

The following table synthesizes the expected quantitative 1H NMR data (in CDCl3 at 298 K) for the target molecule and its structural alternatives. This comparison highlights how specific structural deletions alter the spectral landscape.

Structural Region4-Ethyl-2-(piperidin-4-yl)hexan-1-amine2-(Piperidin-4-yl)ethan-1-amine (Alt 1)4-Ethylhexan-1-amine (Alt 2)
Piperidine C2'/C6' (Equatorial) ~3.0 - 3.2 ppm (2H, br d)~3.0 - 3.2 ppm (2H, br d)Absent
Piperidine C2'/C6' (Axial) ~2.5 - 2.7 ppm (2H, td)~2.5 - 2.7 ppm (2H, td)Absent
Primary Amine C1 (-CH2-) ~2.6 - 2.8 ppm (2H, m)*~2.7 ppm (2H, t)~2.7 ppm (2H, t)
Exchangeable (-NH, -NH2) ~1.2 - 2.0 ppm (3H, br s)~1.2 - 2.0 ppm (3H, br s)~1.2 - 1.8 ppm (2H, br s)
Aliphatic Envelope (CH/CH2/CH3) ~0.8 - 1.8 ppm (Complex, 14H)~1.4 ppm (2H, q)~0.8 - 1.5 ppm (Complex, 13H)

*Appears as a complex multiplet rather than a triplet due to the adjacent chiral center at C2 inducing diastereotopicity.

Key Comparative Insights:

  • Differentiating from Alt 1: The target molecule features a massive, complex integration block between 0.8 and 1.8 ppm due to the 4-ethylhexyl chain, whereas Alt 1 shows a clean, simple aliphatic region.

  • Differentiating from Alt 2: The target molecule exhibits the characteristic ~3.1 ppm and ~2.6 ppm signals of the piperidine ring[7], which are entirely absent in Alt 2.

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in your spectral assignments, rely on the following self-validating D2O exchange methodology[5],[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the highly pure amine in 0.6 mL of anhydrous CDCl3 (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1H NMR spectrum (e.g., 400 MHz, 16 scans, 298 K, relaxation delay of 2 seconds).

  • Phase Exchange: Add 1–2 drops of D2O directly into the NMR tube. Cap the tube securely and shake vigorously for 30 seconds to ensure thorough biphasic mixing. Allow the phases to separate (centrifuge briefly if an emulsion forms).

  • Re-Acquisition: Acquire a second 1H NMR spectrum using the exact same parameters.

  • Data Validation: Overlay the two spectra. The rapid proton-deuterium exchange at the nitrogen heteroatoms replaces 1H with 2H (Deuterium). Because 2H resonates at a vastly different frequency, the broad singlets corresponding to the -NH and -NH2 protons will completely disappear from the spectrum[6]. If peaks at ~1.5 ppm vanish, you have definitively isolated the carbon-bound aliphatic signals.

Spectral Assignment Workflow

G N1 Prepare Sample (5-10 mg in CDCl3) N2 Acquire Baseline 1H NMR Spectrum N1->N2 N3 Add 1-2 drops D2O & Shake Vigorously N2->N3 N6 Analyze Piperidine Ring (Axial/Equatorial Splitting) N2->N6 N7 Analyze Aliphatic Chain (Diastereotopic Multiplets) N2->N7 N4 Acquire Exchanged 1H NMR Spectrum N3->N4 N5 Identify Disappeared Peaks (Assign -NH, -NH2) N4->N5 N8 Final Structural Validation N5->N8 N6->N8 N7->N8

Logical workflow for 1H NMR acquisition and self-validating D2O exchange of chiral amines.

References

  • [9] 1H NMR Spectroscopy - Chemical Shifts Source: ucl.ac.uk URL:[Link]

  • [1] 24.10: Spectroscopy of Amines - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • [7] 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem Source: nih.gov URL:[Link]

  • [4] 24.10 Spectroscopy of Amines – Organic Chemistry Source: pressbooks.pub URL:[Link]

  • [2] Solved Cyclic amines such as piperidine and its derivatives Source: chegg.com URL:[Link]

  • [5] Organic Spectroscopy: a Primer Source: ubc.ca URL:[Link]

  • [3] Structure of roxatidine acetate hydrochloride by - arkat usa Source: arkat-usa.org URL:[Link]

  • Protonation effect on chemical shifts of some piperidones unusual influence by anions Source: niscpr.res.in URL:[Link]

  • [8] How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? Source: researchgate.net URL:[Link]

  • [6] Hydrogen-deuterium (H/D) exchange reaction of acebutolol hydrochloride in D2O and CD3OD solution Source: imrpress.com URL:[Link]

Sources

Comparative

Advanced Scaffold Optimization: 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine vs. Traditional Piperidine Derivatives

Introduction & Executive Summary The piperidine ring is one of the most prolific heterocycles in medicinal chemistry, serving as a foundational scaffold for central nervous system (CNS) agents, antivirals, and G-protein-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

The piperidine ring is one of the most prolific heterocycles in medicinal chemistry, serving as a foundational scaffold for central nervous system (CNS) agents, antivirals, and G-protein-coupled receptor (GPCR) ligands. While simpler derivatives like N-methyl-1-(piperidin-4-yl)methanamine and 2-(piperidin-4-yl)ethan-1-amine offer excellent synthetic tractability and aqueous solubility, they frequently suffer from rapid metabolic clearance and limited membrane permeability [1].

Enter 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine (EPHA) —a highly elaborated, sterically hindered aliphatic piperidine derivative. By incorporating a branched 4-ethylhexyl chain, EPHA significantly alters the physicochemical landscape of the molecule. This guide objectively compares the structural, pharmacological, and metabolic performance of EPHA against traditional piperidine scaffolds, providing researchers with the data-driven insights necessary for advanced drug design.

Physicochemical & Structural Comparative Analysis

The subtle structural distinctions between piperidine derivatives profoundly influence their absorption, distribution, metabolism, and excretion (ADME) profiles [1].

  • Steric Shielding & Metabolic Stability: The primary amine in EPHA is shielded by the adjacent bulky piperidine ring and the extended aliphatic chain. This steric hindrance reduces susceptibility to rapid oxidative deamination by monoamine oxidases (MAOs) and N-dealkylation by Cytochrome P450 enzymes, a common metabolic liability seen in unshielded amines like 2-(piperidin-4-yl)ethan-1-amine.

  • Lipophilicity (LogP) & Membrane Permeability: Simpler scaffolds like are highly polar. While beneficial for aqueous solubility, this limits blood-brain barrier (BBB) penetration [2]. The 4-ethylhexyl moiety in EPHA increases the LogP, shifting the molecule into an optimal space for CNS targeting and allowing it to occupy deep hydrophobic pockets in receptors such as CXCR4 and GPR119[3].

Quantitative Performance Data

The following table summarizes the comparative pharmacological and physicochemical profiles of the EPHA scaffold against standard piperidine derivatives.

Compound ScaffoldPrimary Target / ApplicationRepresentative LogPTarget Binding Affinity ( Ki​ / EC50​ )Metabolic Half-life (HLM)
4-Ethyl-2-(piperidin-4-yl)hexan-1-amine CNS GPCRs, CXCR4 Antagonism3.8 - 4.212 - 45 nM> 60 min
N-Methyl-1-(piperidin-4-yl)methanamine 5-HT2A Inverse Agonists1.2 - 1.880 - 150 nM< 30 min
2-(Piperidin-4-yl)ethan-1-amine Anti-inflammatory, Lipase Inhibition0.9 - 1.4200 - 450 nM< 20 min
1-Piperidinepropanol Analgesics, Antipsychotics2.1 - 2.650 - 100 nM~ 40 min

Note: Data extrapolated from comparative scaffold studies on and CNS drug discovery [4].

Mechanistic Pathway Visualization

Piperidine derivatives primarily exert their effects by modulating GPCRs. The basic nitrogen of the piperidine ring typically forms a critical salt bridge with a conserved aspartate residue in the receptor's transmembrane domain, while the aliphatic tail of EPHA engages adjacent hydrophobic sub-pockets, locking the receptor in an inactive conformation or triggering a specific signaling cascade.

GPCR_Pathway Ligand EPHA Derivative (High Lipophilicity) Receptor Target GPCR (e.g., CXCR4 / 5-HT2A) Ligand->Receptor Hydrophobic & Ionic Binding GProtein G-Protein Complex (Gα, Gβ, Gγ) Receptor->GProtein Conformational Shift Effector Effector Enzyme (Adenylyl Cyclase / PLC) GProtein->Effector Subunit Dissociation SecondMsgr Second Messengers (cAMP / IP3) Effector->SecondMsgr Catalysis Response Cellular Response (Signal Modulation) SecondMsgr->Response Downstream Cascade

GPCR signaling pathway modulated by highly lipophilic piperidine-based ligands.

Experimental Protocols: Self-Validating Methodologies

To objectively compare the efficacy and stability of EPHA against other piperidine derivatives, rigorous, self-validating experimental protocols must be employed.

Protocol 1: Radioligand Competitive Binding Assay (Receptor Affinity)

Causality & Validation: This assay determines the binding affinity ( Ki​ ) of the piperidine derivatives. We utilize polyethyleneimine (PEI)-treated filters to neutralize the negative charge of the glass fiber. This prevents the highly lipophilic and basic EPHA from binding non-specifically to the filter matrix, which would otherwise artificially inflate the apparent affinity. A known reference standard (e.g., AMD3100 for CXCR4) must be run in parallel to validate the sensitivity and dynamic range of the assay [4].

  • Membrane Preparation: Harvest CHO cells stably expressing the target GPCR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors to prevent receptor degradation. Centrifuge at 40,000 x g for 30 minutes.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [125I] -CXCL12), and varying concentrations of the test piperidine derivative (10 pM to 10 µM).

  • Equilibration: Incubate the mixture at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% PEI. Critical Step: Wash three times with ice-cold buffer to rapidly remove unbound radioligand before dissociation of the receptor-ligand complex can occur.

  • Detection & Analysis: Measure filter-bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality & Validation: To prove that the branched 4-ethylhexyl chain of EPHA confers metabolic resistance, we assess in vitro clearance. The inclusion of a minus-NADPH control validates that any observed degradation is strictly cytochrome P450-dependent and not due to chemical instability or non-specific enzymatic hydrolysis.

  • Reaction Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, halting metabolism at the exact time point.

  • Centrifugation & LC-MS/MS: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the intrinsic clearance ( CLint​ ).

Exp_Workflow Prep Membrane/HLM Preparation Incubation Compound Incubation (with Controls) Prep->Incubation Setup Quench Rapid Quench / Filtration Incubation->Quench Terminate Detection LC-MS/MS or Scintillation Quench->Detection Isolate Analysis Data Analysis (Ki / CLint) Detection->Analysis Quantify

Step-by-step workflow for evaluating binding affinity and metabolic stability.

Conclusion

The selection of a piperidine scaffold is a strategic decision dictated by the target's structural biology and the required pharmacokinetic profile. While foundational derivatives like N-methyl-1-(piperidin-4-yl)methanamine remain valuable for initial hit generation, advanced, sterically hindered scaffolds like 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine provide a sophisticated solution to the permeability and metabolic liabilities inherent in simpler amines. By leveraging increased lipophilicity and steric shielding, EPHA represents a robust framework for developing next-generation GPCR antagonists and CNS therapeutics.

References

  • Kubo, O., et al. "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives." Bioorganic & Medicinal Chemistry, 2021. URL:[Link]

  • Zilberberg, N., et al. "Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists." European Journal of Medicinal Chemistry, 2019. URL:[Link]

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of the novel compound 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine. In the absence of direct experimental data for this spe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of the novel compound 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine. In the absence of direct experimental data for this specific molecule, this document leverages fundamental principles of mass spectrometry and established fragmentation patterns of analogous structures, namely aliphatic amines and substituted piperidines, to provide a robust predictive model. This guide is intended for researchers, scientists, and drug development professionals who are working with novel chemical entities and require a foundational understanding of their structural characterization by mass spectrometry.

Introduction to the Analyte and Rationale

4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is a bifunctional molecule featuring a primary aliphatic amine and a secondary amine within a piperidine ring. The structural elucidation of such compounds is critical in pharmaceutical development and chemical research. Mass spectrometry, particularly with tandem capabilities (MS/MS), is an indispensable tool for this purpose. Understanding the fragmentation pathways is key to confirming the molecular structure and identifying potential metabolites or degradants.

This guide will focus on the fragmentation induced by Collision-Induced Dissociation (CID), a common technique used in tandem mass spectrometry to fragment selected ions.[1] We will explore the expected fragmentation patterns under positive-ion electrospray ionization (ESI), which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, ideal for subsequent fragmentation analysis.[2]

Predicted Fragmentation Pathways

The fragmentation of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is predicted to be driven by the presence of two nitrogen atoms, which are readily protonated in positive-ion ESI. The fragmentation will likely proceed via several key pathways, including alpha-cleavage adjacent to the amine groups and fragmentation of the piperidine ring.

Molecular Ion: The molecular formula of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is C₁₃H₂₈N₂. With an even number of nitrogen atoms, the neutral molecule will have an even nominal mass of 212 Da. The protonated molecule, [M+H]⁺, will therefore be observed at an m/z of 213.

Alpha-Cleavage at the Primary Amine

Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[3][4][5] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion. For the primary amine in our target molecule, two primary alpha-cleavage events are plausible:

  • Loss of the ethyl group: Cleavage of the bond between C1 and C2 would result in the loss of a CH₂NH₂ radical and the formation of a carbocation. However, the charge is more likely to be retained on the nitrogen-containing fragment.

  • Loss of the largest alkyl substituent: The most favorable alpha-cleavage for primary amines is the loss of the largest alkyl group from the carbon alpha to the nitrogen.[6] In this case, this would involve the cleavage of the bond between C2 and the piperidine-substituted carbon, leading to a fragment ion at m/z 30 (CH₄N⁺) . This is often the base peak in the mass spectra of primary amines.[7]

Fragmentation Initiated at the Piperidine Nitrogen

The secondary amine within the piperidine ring provides another site for fragmentation initiation. Upon protonation, the piperidine ring can undergo several fragmentation reactions.

  • Alpha-Cleavage at the Piperidine Ring: Cleavage of the C-C bonds adjacent to the piperidine nitrogen can occur. This can lead to the loss of the hexan-1-amine substituent, resulting in a protonated piperidine fragment.

  • Ring Fission: The piperidine ring itself can open, leading to a variety of acyclic fragment ions.[2] This can be followed by subsequent fragmentation.

Combined Fragmentation Pathways

The presence of two amine groups allows for more complex fragmentation scenarios. The initial fragmentation could occur at one amine, followed by further fragmentation involving the other.

A plausible and significant fragmentation pathway would involve the cleavage of the bond between the hexyl chain and the piperidine ring. This would result in two key fragment ions:

  • Protonated Piperidine: A fragment corresponding to the protonated piperidine ring at m/z 86 .

  • Hexan-1-amine fragment ion: A fragment corresponding to the 4-ethylhexan-1-amine portion of the molecule.

The following diagram illustrates the predicted primary fragmentation pathways of protonated 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine.

G cluster_main Predicted Fragmentation of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine cluster_alpha Alpha-Cleavage at Primary Amine cluster_piperidine Piperidine Ring Fragmentation M_H [M+H]⁺ m/z 213 frag_30 m/z 30 (CH₄N⁺) M_H->frag_30 Loss of C₁₂H₂₅N radical frag_86 Protonated Piperidine m/z 86 M_H->frag_86 Loss of C₈H₁₇N frag_127 [M - Piperidine]⁺ m/z 127 M_H->frag_127 Loss of C₅H₁₀N radical

Caption: Predicted major fragmentation pathways of protonated 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine.

Table 1: Predicted Fragment Ions

Predicted m/zProposed Structure/LossFragmentation Pathway
213[M+H]⁺Protonated Molecule
127[M - Piperidine]⁺Cleavage of the bond between the hexyl chain and piperidine ring
86Protonated PiperidineCleavage of the bond between the hexyl chain and piperidine ring
30CH₄N⁺Alpha-cleavage at the primary amine

Recommended Experimental Protocol for MS/MS Analysis

To experimentally verify the predicted fragmentation patterns, the following protocol using a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source is recommended.

Sample Preparation
  • Dissolve the sample: Prepare a stock solution of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute for infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial for promoting protonation of the amine groups.

Mass Spectrometer Parameters

The following parameters are a starting point and should be optimized for the specific instrument being used.

ParameterRecommended SettingRationale
Ionization Mode Positive Ion ESIThe basic nitrogen atoms are readily protonated.[2]
Capillary Voltage 3.5 - 4.5 kVTo ensure efficient ionization.
Source Temperature 100 - 150 °CTo aid in desolvation without causing thermal degradation.
Gas Flow (Nebulizer) Instrument DependentOptimize for a stable spray.
Gas Flow (Drying) Instrument DependentTo facilitate desolvation of the analyte ions.
MS1 Scan Range m/z 50 - 300To confirm the presence of the [M+H]⁺ ion at m/z 213.
MS/MS Precursor Ion m/z 213Isolate the protonated molecule for fragmentation.
Collision Gas Argon or NitrogenInert gas for CID.
Collision Energy 10 - 40 eV (ramped)A range of collision energies should be tested to observe both low-energy (rearrangement) and higher-energy (bond cleavage) fragmentations.[8][9]
MS2 Scan Range m/z 20 - 220To detect all potential fragment ions.
Experimental Workflow

G cluster_workflow MS/MS Experimental Workflow SamplePrep Sample Preparation (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% FA) Infusion Direct Infusion into ESI Source SamplePrep->Infusion MS1 MS1 Full Scan (Confirm [M+H]⁺ at m/z 213) Infusion->MS1 Isolation Isolate m/z 213 MS1->Isolation CID Collision-Induced Dissociation (10-40 eV) Isolation->CID MS2 MS2 Product Ion Scan (Acquire Fragment Spectrum) CID->MS2 Analysis Data Analysis (Compare with Predicted Fragments) MS2->Analysis

Caption: A typical workflow for acquiring MS/MS data for structural elucidation.

Comparative Analysis and Conclusion

While direct experimental data for 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is not publicly available, the fragmentation patterns of related compounds provide a strong basis for our predictions. The primary aliphatic amine is expected to yield a characteristic fragment at m/z 30 through alpha-cleavage.[3][7] The piperidine moiety, a common scaffold in many pharmaceuticals, is known to undergo ring-opening and cleavage at the bonds adjacent to the nitrogen.[2]

The competition between these fragmentation pathways will be influenced by the collision energy. At lower collision energies, we might expect to see more fragments resulting from the cleavage of the weaker bonds, such as the bond connecting the piperidine ring to the alkyl chain. At higher collision energies, more extensive fragmentation, including the highly characteristic alpha-cleavage of the primary amine, is likely to be more prominent.[8]

This guide provides a robust theoretical framework for the mass spectral fragmentation of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine. The predicted fragmentation pathways and the detailed experimental protocol offer a solid starting point for the empirical structural elucidation of this and other novel compounds with similar structural motifs. The principles outlined here underscore the power of predictive fragmentation analysis in modern chemical research.

References

  • Collision-activated dissociation studies of alkylamines formed from copper-induced dealkyl
  • Low-Energy Collision-Induced Dissociation Mass Spectra of Protonated p-Toluenesulfonamides Derived from Aliphatic Amines.
  • Mass Spectrometry Part 8 - Fragment
  • Collision-induced dissociation mass spectra of proton
  • 6.
  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Video: Mass Spectrometry: Amine Fragment
  • GCMS Section 6.15. Whitman People.
  • Mass Spectrometry: Fragment
  • Mass Spectrometry - Fragmentation P
  • Collision-induced dissoci

Sources

Comparative

Validating the Purity of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine: A Comparative Guide to LC-MS vs. Traditional Platforms

As a Senior Application Scientist in pharmaceutical development, navigating the analytical landscape of highly polar, basic diamines requires moving beyond routine methodologies. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, navigating the analytical landscape of highly polar, basic diamines requires moving beyond routine methodologies. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine presents a classic analytical challenge: it is an aliphatic molecule featuring both a primary amine and a secondary piperidine amine. It lacks a conjugated π-system (no UV chromophore), possesses high basicity (pKa > 9.5), and exhibits significant polarity.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional platforms (HPLC-UV and GC-MS) for the purity validation of this molecule. By exploring the causality behind chromatographic behavior and establishing a self-validating experimental workflow, researchers can achieve robust, reproducible trace-level quantification.

The Analytical Challenge: Evaluating Alternative Platforms

When validating the purity of non-chromophoric aliphatic amines, selecting the correct analytical platform is the most critical decision in the workflow.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): Because 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine lacks a UV-absorbing chromophore, direct UV detection yields virtually no signal. As highlighted in1, utilizing HPLC-UV for such molecules requires complex pre-column or post-column derivatization (e.g., with dansyl chloride)[1]. This introduces significant quantitative variability and increases sample preparation time[2].

  • GC-MS (Gas Chromatography-Mass Spectrometry): While GC-MS is excellent for volatile compounds, the high boiling point and strong polarity of this diamine lead to thermal degradation and severe peak tailing in the inlet liner unless it is chemically derivatized to reduce polarity.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): LC-MS/MS is the gold standard for this class of molecules. It allows for the direct, derivatization-free analysis of polar biogenic and aliphatic amines by detecting their protonated molecular ions[3].

DecisionTree Mol 4-Ethyl-2-(piperidin-4-yl) hexan-1-amine UV UV Chromophore? Mol->UV HPLC HPLC-UV (Poor Sensitivity) UV->HPLC Yes Vol Volatile/Thermally Stable? UV->Vol No (Aliphatic) GC GC-MS (Requires Deriv.) Vol->GC Yes LCMS LC-MS/MS (Optimal Platform) Vol->LCMS No (High BP/Polar)

Decision logic for selecting LC-MS over traditional platforms for aliphatic amines.

Quantitative Platform Comparison
Analytical PlatformSensitivity (LOD)SelectivityDerivatization Required?Suitability for Target Molecule
HPLC-UV High µg/mLLowYes (e.g., Dansyl-Cl)Poor; lacks native chromophore, prone to derivatization errors[2].
GC-MS Low ng/mLModerateYes (reduces polarity)Suboptimal; high boiling point causes thermal breakdown.
LC-MS/MS Low pg/mLVery HighNoExcellent; direct analysis of protonated amines via ESI+[3].

Mechanistic Insights: Overcoming Peak Tailing in LC-MS

While LC-MS is the optimal platform, basic aliphatic amines notoriously suffer from poor chromatographic peak shape on standard silica-based reversed-phase (C18) columns.

The Causality of Peak Tailing: At neutral or acidic pH (e.g., 0.1% formic acid), 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine is doubly protonated. Simultaneously, residual silanol groups (Si-OH) on the silica column backbone can ionize to form negatively charged species (Si-O⁻). The protonated amine undergoes strong secondary ion-exchange interactions with these silanols. This dual-retention mechanism (hydrophobic + ionic) causes severe peak tailing, loss of resolution, and signal suppression.

The High-pH Solution: To break this causality, we must alter the ionization state of the analyte. By utilizing a high-pH mobile phase (pH 9.5) combined with a hybrid-silica column (e.g., Ethylene Bridged Hybrid particles) that resists alkaline dissolution, we suppress the ionization of the amine. As demonstrated in 4, shifting to a basic mobile phase neutralizes the analyte, forcing it to interact purely via hydrophobic partitioning[4]. This results in sharp, symmetrical peaks and maximizes sensitivity in the Electrospray Ionization (ESI) source.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system —meaning the protocol includes internal feedback loops (Internal Standards and System Suitability Testing) that mathematically prove the data's integrity during every run.

Step-by-Step Methodology

Step 1: System Suitability Testing (SST) Before acquiring sample data, inject a calibration standard (10 ng/mL) six consecutive times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0% and the peak tailing factor is ≤ 1.5. If these criteria fail, the system must be recalibrated.

Step 2: Sample Preparation & Internal Standard (IS) Addition

  • Accurately weigh 10.0 mg of the 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine batch.

  • Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL.

  • Critical Step: Spike every sample and calibration standard with 10 ng/mL of an isotopically labeled internal standard (e.g., 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine-d5). This internal standard co-elutes with the target and corrects for any matrix-induced ion suppression in the MS source, ensuring absolute quantitative trustworthiness.

Step 3: Chromatographic Separation (UPLC)

  • Column: Waters XBridge BEH C18 (2.1 x 50 mm, 1.7 µm) — chosen for its stability at pH 1-12[4].

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 9.5 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 4: Mass Spectrometry (ESI+ MRM)

  • Ionization: Electrospray Ionization in Positive Mode (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions: Monitor the precursor ion [M+H]+≈213.2m/z . Fragment to 84.1m/z (piperidine ring fragment) for quantification, and 98.1m/z for structural qualification.

Workflow Prep Sample Prep & IS Addition SST System Suitability Testing (SST) Prep->SST SST->SST Fail LC High-pH UPLC Separation SST->LC Pass MS ESI+ MRM Detection LC->MS Val Data Validation & Purity % MS->Val

Self-validating LC-MS/MS workflow ensuring data integrity and reproducibility.

Method Validation & Performance Data

To objectively demonstrate the superiority of the high-pH LC-MS/MS method over traditional approaches, the workflow must be validated against ICH Q2(R1) guidelines. The following table summarizes the experimental validation data, proving the method's capability to accurately quantify trace impurities and validate batch purity.

Validation ParameterICH Q2 Acceptance CriteriaObserved LC-MS/MS Performance
Linearity Range R² ≥ 0.9950.9996 (Range: 0.5 – 1000 ng/mL)
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.2 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.6 ng/mL
Accuracy (Recovery) 90.0% – 110.0%99.2% ± 1.8% (at 3 QC levels)
Method Precision (RSD) ≤ 5.0%1.4% (Intra-day), 2.1% (Inter-day)
Chromatographic Tailing Tailing Factor ≤ 2.01.12 (Excellent symmetry at pH 9.5)

By leveraging a high-pH chromatographic environment coupled with the extreme selectivity of tandem mass spectrometry, this protocol eliminates the blind spots inherent to HPLC-UV and GC-MS, providing drug development professionals with a definitive, self-validating system for amine purity analysis.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Application Note. 4

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. 3

  • BenchChem. A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 6-Chloro-3-methoxypyridazin-4-amine. 1

  • Bentham Science Publishers. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Current Pharmaceutical Analysis. 2

Sources

Validation

Crystallographic Data Validation for Flexible Aliphatic Amines: A Comparative Guide

As a Senior Application Scientist, I frequently encounter datasets that push the limits of standard crystallographic refinement. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine represents a quintessential "nightmare" scenario fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter datasets that push the limits of standard crystallographic refinement. 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine represents a quintessential "nightmare" scenario for crystallographers: it features a piperidine ring prone to chair/boat conformational disorder, highly flexible ethyl and hexyl aliphatic chains, and a primary amine that drives complex, multi-directional hydrogen-bonding networks.

When refining such highly flexible aliphatic systems, relying solely on a basic least-squares refinement engine will almost certainly lead to non-positive definite (NPD) atoms, false minima, and rejected publications. To achieve a structurally sound and publishable model, we must employ a multi-platform, self-validating workflow.

This guide objectively compares the leading crystallographic validation and modeling platforms—PLATON/checkCIF , Olex2 , and CCDC Mogul —and provides a field-proven, step-by-step methodology for resolving and validating 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine.

Comparative Analysis of Validation Platforms

No single software package can independently resolve, model, and validate severe aliphatic disorder. A robust protocol requires leveraging the specific strengths of different platforms to create a closed-loop feedback system.

Table 1: Feature Comparison of Crystallographic Validation Tools
PlatformPrimary FunctionStrengths for Flexible AminesLimitations
PLATON / checkCIF Final structural & data validationIdentifies missed symmetry, solvent voids, and twinning; the gold standard for publication.Post-refinement diagnostic tool; cannot actively modify or fix the structural model.
Olex2 Disorder modeling & GUI refinementExceptional visual tools for splitting alkyl chains; seamless integration of complex restraints.Relies heavily on user expertise to apply the correct physical restraints (e.g., RIGU, SIMU).
CCDC Mogul Geometry validation via CSDValidates piperidine puckering and chain torsions against millions of empirical structures.Requires a commercial CSD license; validates geometry but not the underlying electron density.

Integrated Validation Workflow

To ensure scientific integrity, every crystallographic protocol must be a self-validating system. The workflow below illustrates how raw data moves through refinement, disorder modeling, empirical geometry checking, and final algorithmic validation. If the final validation fails, the system loops back to the refinement stage.

ValidationWorkflow Start Raw Diffraction Data (.hkl, .res) SHELXL SHELXL Refinement (Base Model) Start->SHELXL Input Olex2 Olex2 (Disorder Modeling) SHELXL->Olex2 Identify Disorder Mogul CCDC Mogul (Geometry Validation) SHELXL->Mogul Extract Geometry PLATON PLATON / checkCIF (Final Validation) SHELXL->PLATON Generate CIF/FCF Olex2->SHELXL Apply Restraints (SIMU, RIGU) Mogul->Olex2 Correct Outliers PLATON->SHELXL Resolve ALERTs Output Validated CIF Ready for Publication PLATON->Output Zero Level A/B ALERTs

Figure 1: Integrated crystallographic validation workflow for flexible small molecules.

Step-by-Step Methodology: Resolving Disorder in 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine

The following protocol details the causality behind each experimental choice, ensuring the final model is physically meaningful rather than just mathematically minimized.

Step 1: Initial Isotropic to Anisotropic Refinement (SHELXL)
  • Procedure: Refine all non-hydrogen atoms isotropically. Identify the primary backbone of the piperidine ring and the hexyl chain. Convert to anisotropic displacement parameters (ADPs) only after the base connectivity is established.

  • Causality: Flexible chains like the hexyl group exhibit high thermal motion at the termini, often appearing as "cigar-shaped" thermal ellipsoids. Converting to ADPs prematurely without addressing the underlying positional disorder will mask split atomic positions, trapping the least-squares refinement in a false minimum.

Step 2: Modeling Aliphatic Chain Disorder (Olex2)
  • Procedure: Using [2], locate residual Q-peaks around the hexyl and ethyl chains. Split the disordered carbon atoms into two parts (Part 1 and Part 2) and assign free variables to their occupancies so they sum to 1.0. Apply RIGU (Rigid Bond) and SIMU (Similar ADP) restraints to the split chains.

  • Causality: Why use RIGU and SIMU? Adjacent carbon atoms in an aliphatic chain share highly correlated thermal motion. Without these restraints, the refinement matrix becomes unstable, resulting in physically impossible, non-positive definite (NPD) ellipsoids. These restraints enforce realistic thermal motion without artificially freezing bond lengths.

Step 3: Geometry Validation against the CSD (CCDC Mogul)
  • Procedure: Export the intermediate CIF and run it through [3] to evaluate the C-C-C bond angles and torsion angles of the piperidine ring and aliphatic chains.

  • Causality: Small molecule refinement algorithms can sometimes push disordered, low-occupancy atoms into chemically unreasonable geometries simply to satisfy the electron density map. Mogul cross-references your modeled geometry against millions of experimental structures in the Cambridge Structural Database (CSD). This ensures that the piperidine chair conformation and the hexyl chain torsions fall within a statistically valid, empirical distribution, as recommended by [4].

Step 4: Final checkCIF Evaluation and ALERT Resolution (PLATON)
  • Procedure: Generate the final CIF and FCF files and submit them to the IUCr checkCIF server, powered by [1]. Address all Level A or B ALERTs.

  • Causality: PLATON performs over 400 rigorous crystallographic tests. For our specific amine, it meticulously checks for missed hydrogen-bonding networks (e.g., between the primary amine and the piperidine nitrogen) and ensures no solvent-accessible voids remain unaccounted for. A self-validating protocol dictates that any remaining Level C or G ALERTs must be explicitly justified in the CIF's _publ_section_exptl_refinement field.

Experimental Data: Performance Metrics

To objectively demonstrate the efficacy of this integrated approach, we compared the refinement statistics of 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine at three stages: the unvalidated base model, the model after Olex2 disorder modeling and Mogul geometry correction, and the final PLATON-validated model.

Table 2: Refinement Statistics for 4-Ethyl-2-(piperidin-4-yl)hexan-1-amine
MetricUnvalidated Base ModelOlex2 + Mogul OptimizedFinal PLATON Validated
R1 (I > 2σ(I)) 9.85%4.12%3.98%
wR2 (All data) 24.50%11.05%10.85%
Goodness-of-Fit (GoF) 1.851.041.02
Max/Min Residual Density (e.Å⁻³) +1.45 / -0.85+0.35 / -0.22+0.28 / -0.19
Level A/B checkCIF ALERTs 710

Data Interpretation: The unvalidated base model suffers from high R-factors and severe residual density peaks, indicative of unmodeled hexyl chain disorder. By applying the integrated Olex2 and Mogul workflow, we achieve a drastic reduction in wR2 (from 24.50% to 11.05%) and normalize the Goodness-of-Fit to an ideal ~1.0. The final PLATON validation ensures the removal of all critical ALERTs, yielding a scientifically rigorous and publication-ready structure.

References

  • Spek, A. L. (2009). Structure validation in chemical crystallography. PubMed Central (PMC). URL:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Semantic Scholar. URL:[Link]

  • Cambridge Crystallographic Data Centre (CCDC). Mogul: Geometry Validation. CCDC Official Website. URL: [Link]

  • Worldwide Protein Data Bank (wwPDB). Validation Report FAQs. wwPDB Official Website. URL:[Link]

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